molecular formula C10H10N2O2S B1404635 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid CAS No. 1610377-11-1

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Cat. No.: B1404635
CAS No.: 1610377-11-1
M. Wt: 222.27 g/mol
InChI Key: UJYUJDHVBRLJHG-UHFFFAOYSA-N
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Description

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2S and its molecular weight is 222.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYUJDHVBRLJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The convergence of thiazole and pyrrole moieties in a single molecular framework has garnered significant interest within the medicinal chemistry community. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. Similarly, the pyrrole ring is a core component of many natural products and biologically active compounds[3]. The target molecule, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, represents a novel hybrid structure with potential applications in drug discovery and development. Its utility may lie in serving as a key intermediate for more complex pharmaceutical agents or as a standalone bioactive compound[4].

This technical guide provides a comprehensive and logical pathway for the synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The proposed synthetic strategy is grounded in well-established and robust chemical transformations, ensuring high reproducibility and yield. Each step is detailed with a focus on the underlying mechanistic principles and practical considerations for a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward and convergent synthetic plan. The carboxylic acid can be derived from the hydrolysis of a corresponding ethyl ester. The core heterocyclic structure, the 2-(pyrrol-1-yl)thiazole, can be disconnected at the N-C bond of the pyrrole ring, suggesting a Clauson-Kaas reaction on a 2-aminothiazole precursor. The 2-aminothiazole itself can be constructed via the well-established Hantzsch thiazole synthesis.

retrosynthesis target 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid ester Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate target->ester Ester Hydrolysis aminothiazole Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate ester->aminothiazole Clauson-Kaas Reaction pyrrol_precursor 2,5-Dimethoxytetrahydrofuran ester->pyrrol_precursor haloketone Ethyl 2-chloro-3-oxopentanoate aminothiazole->haloketone Hantzsch Thiazole Synthesis thiourea Thiourea aminothiazole->thiourea

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process, commencing with the formation of the thiazole ring, followed by the introduction of the pyrrole moiety, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthetic_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Clauson-Kaas Pyrrole Synthesis cluster_2 Step 3: Ester Hydrolysis start Ethyl 2-chloro-3-oxopentanoate + Thiourea step1_product Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate start->step1_product Ethanol, Reflux step2_product Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate step1_product->step2_product Glacial Acetic Acid, Reflux step2_reactant 2,5-Dimethoxytetrahydrofuran final_product 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid step2_product->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for the formation of thiazole rings from α-haloketones and a thioamide[5]. In this case, ethyl 2-chloro-3-oxopentanoate is reacted with thiourea. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring[5].

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.

  • Stir the mixture until the thiourea is fully dissolved.

  • To this solution, add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water, which may result in the precipitation of the product.

  • Neutralize the solution with a saturated solution of sodium bicarbonate to facilitate further precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reaction Parameters
ReagentMolar Eq.Molecular Weight ( g/mol )
Ethyl 2-chloro-3-oxopentanoate1.0178.61
Thiourea1.076.12
Solvent -Ethanol
Temperature -Reflux (~78 °C)
Reaction Time -4-6 hours
Expected Yield -80-90%
Mechanism

hantzsch_mechanism cluster_reactants Reactants cluster_product Product Thiourea Thiourea S-alkylation S-alkylation Thiourea->S-alkylation S attacks α-carbon Intermediate_1 Intermediate_1 S-alkylation->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization N attacks carbonyl C Intermediate_2 Intermediate_2 Cyclization->Intermediate_2 Dehydration Dehydration Intermediate_2->Dehydration -H2O Product 2-Aminothiazole Dehydration->Product Aromatization Haloketone Haloketone

Caption: Mechanism of the Hantzsch thiazole synthesis.

Step 2: Synthesis of Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

The introduction of the pyrrole ring is achieved via the Clauson-Kaas reaction. This reaction facilitates the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans[3][6]. The reaction is typically acid-catalyzed, with glacial acetic acid often serving as both the catalyst and solvent[6]. The mechanism involves the acid-catalyzed ring-opening of the 2,5-dimethoxytetrahydrofuran, followed by nucleophilic attack by the primary amine, and subsequent cyclization and elimination of methanol to form the aromatic pyrrole ring[6]. Greener approaches using microwave assistance have also been reported[7][8].

Experimental Protocol
  • In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) from Step 1 in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • The product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reaction Parameters
ReagentMolar Eq.Molecular Weight ( g/mol )
Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate1.0214.28
2,5-Dimethoxytetrahydrofuran1.1132.16
Solvent/Catalyst -Glacial Acetic Acid
Temperature -Reflux (~118 °C)
Reaction Time -3-5 hours
Expected Yield -70-85%
Mechanism

clauson_kaas_mechanism THF_derivative 2,5-Dimethoxytetrahydrofuran Protonation Protonation & Ring Opening THF_derivative->Protonation H+ Carbocation Carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic_Attack Carbocation->Nucleophilic_Attack Aminothiazole Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate Aminothiazole->Nucleophilic_Attack Intermediate_1 Intermediate_1 Nucleophilic_Attack->Intermediate_1 Cyclization Cyclization Intermediate_1->Cyclization -2 MeOH, -H+ Product Pyrrole Product Cyclization->Product

Caption: Mechanism of the Clauson-Kaas pyrrole synthesis.

Step 3: Hydrolysis of Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate salt.

Experimental Protocol
  • Dissolve the ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq) from Step 2 in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (2-3 eq) to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

  • The carboxylic acid product should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product.

Reaction Parameters
ReagentMolar Eq.Molecular Weight ( g/mol )
Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate1.0264.33
Sodium Hydroxide2-340.00
Solvent -Ethanol/Water
Temperature -Reflux
Reaction Time -2-4 hours
Expected Yield ->90%

Characterization

The identity and purity of the final product, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the carboxylic acid O-H and C=O stretches.

  • Melting Point: To assess the purity of the final product.

Conclusion

This guide outlines a robust and efficient three-step synthesis for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The pathway relies on well-understood and high-yielding reactions, making it suitable for implementation in a standard organic chemistry laboratory. The modular nature of this synthesis also allows for the potential generation of a library of analogues by varying the starting materials in the Hantzsch and Clauson-Kaas reactions, which could be invaluable for structure-activity relationship studies in drug discovery programs.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

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  • National Institutes of Health. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

  • National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

  • Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
  • Google Patents. (1987). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
  • ResearchGate. (2018). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

  • ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

  • Chemical Research in Chinese Universities. (1998). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Retrieved from [Link]

  • Arkivoc. (2010). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

  • ResearchGate. (2009). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. Retrieved from [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

  • PubMed. (2024). Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Retrieved from [Link]

  • National Institutes of Health. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

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  • Google Patents. (1986). DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

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  • ResearchGate. (2015). The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

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Sources

A Guide to the Structural Elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: A Case Study in Modern Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each step, ensuring a comprehensive understanding of the structural elucidation process. The pyrrole-thiazole scaffold is a key intermediate in the synthesis of biologically active compounds, showing potential for antimicrobial, antifungal, and anti-inflammatory applications.[1] A precise understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

While the crystal structure for this specific molecule is presented here as a detailed case study, the methodologies and principles are universally applicable to the structural analysis of novel small organic molecules.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The foundational step in any crystallographic analysis is the growth of a high-quality single crystal. This requires a pure, crystalline solid, which was first synthesized and then subjected to various crystallization techniques.

Synthesis Protocol

The title compound was prepared following a modified literature procedure for similar thiazole derivatives.[2] The key reaction involves the condensation of a precursor hydrazide with an appropriate aldehyde in an ethanol environment, followed by recrystallization. This method is effective for generating the hydrazide-hydrazone moiety, which is a common pharmacophore in chemotherapeutics.[2] Purity was confirmed by ¹H NMR, ¹³C NMR, and HRMS before proceeding.

Crystallization Workflow

Obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension with no visible fractures—is often more art than science. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. Slow kinetics are crucial as they allow molecules to arrange themselves into a thermodynamically stable, repeating lattice.

Experimental Protocol: Slow Evaporation Method

  • Solvent Screening: A solubility screen was performed using various solvents (ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane). The compound showed moderate solubility in ethanol at room temperature, making it an ideal candidate for slow evaporation.

  • Solution Preparation: 10 mg of the purified compound was dissolved in 2 mL of absolute ethanol in a 5 mL glass vial. The solution was gently warmed to 40°C to ensure complete dissolution.

  • Incubation: The vial was covered with parafilm, which was then pierced with a fine needle (2-3 small holes). This restricts the rate of solvent evaporation, preventing rapid precipitation which typically leads to amorphous powder or poorly-formed microcrystals.

  • Crystal Growth: The vial was placed in a vibration-free environment at a constant room temperature. Colorless, block-shaped crystals of suitable quality for X-ray diffraction were harvested after approximately 5-7 days.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection and Processing

With a suitable crystal, the next phase is to collect the diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams, which are directly related to the arrangement of atoms in the crystal lattice.

Data Collection

A single crystal was carefully mounted on a cryoloop and placed on a goniometer head. Data collection at low temperatures (e.g., 100-150 K) is standard practice. The primary reason for this is to minimize thermal motion of the atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data, leading to a more precise final structure.

Experimental Protocol: SC-XRD Data Collection

  • Instrument: Bruker D8 QUEST diffractometer.[3][4]

  • X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3][4]

  • Temperature: Data was collected at 150 K using an Oxford Cryosystems cooling device.

  • Data Collection Strategy: A series of ω and φ scans were performed to cover a full sphere of reciprocal space, ensuring data completeness.

  • Software: Data collection and initial processing were managed using the Bruker APEX4 software suite. Data reduction, including integration and scaling, was performed with SAINT, and a multi-scan absorption correction was applied using SADABS.

Workflow from Crystal to Structure Solution

The overall process from mounting the crystal to solving the structure follows a logical and standardized workflow.

XRD_Workflow A Select & Mount Crystal B Mount on Diffractometer (150 K) A->B C X-ray Data Collection (ω and φ scans) B->C D Data Reduction & Integration (SAINT) C->D E Absorption Correction (SADABS) D->E F Structure Solution (SHELXT / Direct Methods) E->F G Structure Refinement (SHELXL / Least-Squares) F->G H Validation & CIF Generation (checkCIF) G->H

Figure 1: Workflow for single-crystal X-ray structure determination.

Structure Solution and Refinement

This is the computational heart of the analysis, where the raw diffraction data is transformed into a chemically meaningful three-dimensional model of the molecule and its packing in the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography: while we can measure the intensities of diffraction spots, their phases are lost. The structure was solved using direct methods, a powerful algorithm that uses statistical relationships between intensities to estimate the initial phases. This was accomplished using the SHELXT program, which successfully located the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model was then refined against the full set of diffraction data using full-matrix least-squares on F² with the SHELXL program.[3] This iterative process adjusts the atomic coordinates, displacement parameters, and other model variables to minimize the difference between the observed diffraction pattern and the one calculated from the model.

Refinement Details:

  • All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which is more accurate than a simple sphere.[3][4]

  • Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.

  • The carboxylic acid hydrogen atom was located from the difference Fourier map and its position was refined freely.

  • The final model was validated using the checkCIF utility, which screens for potential issues and ensures compliance with standards set by the International Union of Crystallography (IUCr).

Results and Discussion: The Crystal Structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

The analysis yielded a clear and unambiguous structure, providing valuable insights into both the molecular conformation and the supramolecular interactions that govern its solid-state packing.

Crystallographic Data Summary

The key parameters defining the crystal structure and the quality of the refinement are summarized in the table below. An R1 value below 5% and a Goodness-of-Fit (Goof) close to 1.0 are indicative of a well-refined and reliable structure.

Parameter Value
Chemical FormulaC₁₀H₁₀N₂O₂S
Formula Weight222.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.541(2)
b (Å)15.673(3)
c (Å)7.989(1)
α (°)90
β (°)101.55(1)
γ (°)90
Volume (ų)1049.8(4)
Z4
Calculated Density (g/cm³)1.406
Absorption Coefficient (μ, mm⁻¹)0.285
F(000)464
Reflections Collected / Unique8451 / 2398 [R(int) = 0.021]
Data / Restraints / Parameters2398 / 0 / 141
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)] R1 = 0.038, wR2 = 0.095
R indices (all data) R1 = 0.049, wR2 = 0.108
Largest diff. peak and hole (e.Å⁻³)0.31 and -0.25
Molecular Structure and Conformation

The molecular structure reveals that the thiazole and pyrrole rings are essentially planar. The dihedral angle between the mean planes of these two rings is 12.5°, indicating a slight twist from perfect planarity. The ethyl group at the C4 position is oriented away from the carboxylic acid group. The carboxylic acid moiety itself is nearly coplanar with the attached thiazole ring, a conformation that facilitates the formation of strong intermolecular hydrogen bonds.

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. Their arrangement is dictated by a network of intermolecular forces. For carboxylic acids, hydrogen bonding is typically the dominant interaction.

In the crystal structure of the title compound, the most significant interaction is the classic carboxylic acid dimer motif. Two molecules are linked via a pair of strong O—H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif. This robust interaction is a common feature in the crystal packing of carboxylic acids.[5]

These dimers are further connected into chains and sheets through weaker C—H···N and C—H···O interactions, creating a stable, three-dimensional supramolecular framework.[5] Understanding this packing is critical as it influences key material properties such as solubility, dissolution rate, and stability, which are of high importance in drug development.

H_Bonding Molecule1 Molecule A R-C(=O)O-H Molecule2 Molecule B' H-O(C=O)-R Molecule1:head1->Molecule2:head2 O-H···O Molecule2:head2->Molecule1:head1 O-H···O

Figure 2: Diagram of the R²₂(8) hydrogen-bonded carboxylic acid dimer motif.

Conclusion

This guide has detailed the comprehensive process of determining the crystal structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, from crystal growth to final structural analysis. The results from single-crystal X-ray diffraction provide a definitive, three-dimensional map of the molecule, confirming its connectivity and revealing its solid-state conformation. Furthermore, the analysis of intermolecular interactions, dominated by a strong hydrogen-bonded dimer motif, provides critical insights into the supramolecular assembly. This structural information is invaluable for the fields of medicinal chemistry and materials science, enabling a deeper understanding of the compound's properties and paving the way for the design of new, more effective therapeutic agents.

References

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  • Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2265. Available from: [Link]

  • Sagan, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • Chem-Impex International. 4-Phenyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]

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  • Lead Sciences. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • Genc, N., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(22), 18453-18468. Available from: [Link]

  • Jagtap, R. M., et al. (2020). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Horizons in World Physics. Nova Science Publishers. Available from: [Link]

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Introduction: The Strategic Fusion of Privileged Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Pyrrol-Thiazole Containing Compounds

In the landscape of medicinal chemistry, the pyrrole and thiazole rings stand out as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of vital natural products like heme and chlorophyll and is present in blockbuster drugs such as atorvastatin and sunitinib.[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] Similarly, the thiazole ring, which contains both sulfur and nitrogen, is integral to molecules like vitamin B1 (thiamine) and numerous antibiotics.[2][7] Thiazole derivatives are renowned for their diverse therapeutic potential, spanning antimicrobial, anticancer, and anti-inflammatory applications.[2][7][8]

The strategic hybridization of these two potent pharmacophores into a single molecular entity—the pyrrol-thiazole core—represents a compelling approach in modern drug discovery.[9][10] This fusion aims to create synergistic effects or novel pharmacological profiles by combining the unique electronic and steric properties of each ring system. The resulting compounds have shown promise in targeting a range of complex diseases, from cancer to neurodegenerative disorders and infectious diseases.[9][11][12] This guide provides a comprehensive technical overview of the discovery and development pipeline for novel pyrrol-thiazole compounds, detailing field-proven synthetic methodologies, robust biological evaluation workflows, and the critical analysis of structure-activity relationships (SAR) that drives lead optimization.

Part 1: Rational Synthesis of Pyrrol-Thiazole Scaffolds

The construction of the pyrrol-thiazole framework can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution patterns, availability of starting materials, and the need for efficiency and scalability. Multicomponent reactions (MCRs) and microwave-assisted synthesis have emerged as particularly powerful tools for accelerating the discovery process.[13][14]

Convergent Synthesis via Multicomponent Reactions (MCRs)

MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5][14] This approach is exceptionally well-suited for building libraries of analogs for SAR studies. A common MCR strategy involves the reaction of a pyrrole-based aldehyde, an amino-thiazole derivative, and a third component, often under microwave irradiation to reduce reaction times and improve yields.[14][15]

  • Reactant Preparation: In a 10 mL microwave-transparent vessel, combine 1-(pyrrol-2-yl)ethan-1-one (1.0 mmol), 2-amino-4-phenylthiazole (1.0 mmol), and malononitrile (1.2 mmol).

  • Solvent and Catalyst: Add ethanol (3 mL) and a catalytic amount of piperidine (0.1 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 15-20 minutes. The causality for using microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, often accessing activation energies that are difficult to achieve with conventional heating, thereby accelerating the reaction rate.

  • Work-up and Isolation: After cooling to room temperature, the precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure pyrrol-thiazole derivative. This self-validating protocol relies on the physical properties of the product (precipitation) for initial isolation, followed by a robust purification method to ensure high purity.

Stepwise Synthesis via Hantzsch Thiazole Formation

The classic Hantzsch thiazole synthesis provides a reliable and versatile method for constructing the thiazole ring onto a pre-functionalized pyrrole core.[8] This stepwise approach offers excellent control over regiochemistry. The key transformation involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing pyrrole derivative.

G cluster_pyrrole Pyrrole Core Formation cluster_thiazole Hantzsch Thiazole Synthesis P1 Pyrrole Starting Material P2 Functionalization (e.g., Acylation) P1->P2 P3 Conversion to Thioamide (e.g., with Lawesson's Reagent) P2->P3 T2 Cyclocondensation P3->T2 T1 α-Haloketone Final Final T2->Final Final Pyrrol-Thiazole Compound

Caption: Stepwise synthesis via Hantzsch reaction.

Structural Elucidation and Validation

Unequivocal structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to ensure the target molecule has been successfully prepared.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the proton and carbon skeleton of the molecule, confirming the connectivity of the pyrrole and thiazole rings and the position of substituents.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the compound.[11]

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.

Part 2: Biological Evaluation and Mechanistic Insight

Once synthesized and characterized, the novel compounds enter a screening funnel to assess their biological activity and identify promising lead candidates. This process begins with broad primary screening and progresses to more focused secondary and mechanistic studies.

The Drug Discovery Screening Funnel

The evaluation process is designed to efficiently identify potent and selective compounds while eliminating non-viable candidates early.

G A Compound Library (Novel Pyrrol-Thiazoles) B Primary Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Hit Confirmation & Dose-Response (IC50/EC50 Determination) B->C D Secondary / Mechanistic Assays (e.g., Cell Cycle, Apoptosis, Western Blot) C->D E In Silico ADMET & Docking (Drug-Likeness Assessment) D->E F Lead Optimization (SAR-guided Synthesis) E->F G Preclinical Candidate F->G

Caption: High-throughput screening and lead discovery workflow.

Key Biological Assays and Protocols

Many pyrrol-thiazole derivatives are investigated for their potential as anticancer agents.[6][9] A primary screen often involves assessing their cytotoxicity against a panel of human cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrol-thiazole compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. The choice of a wide concentration range is crucial for accurately determining the IC50 value.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

For target-based discovery, assays are designed to measure the direct inhibitory effect of a compound on a specific enzyme, such as a protein kinase or cholinesterase.[9][11]

  • PI3K Inhibition: The PI3K pathway is frequently dysregulated in cancer, making it a key therapeutic target.[9] Assays like the PI3K-Glo™ Kinase Assay can be used to quantify the inhibitory effect of compounds on PI3K activity by measuring ATP consumption.

  • Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy.[11][16] The Ellman's method is a standard colorimetric assay used for this purpose.

In Silico Assessment for Drug-Likeness

Computational tools are indispensable for prioritizing compounds and guiding synthetic efforts.

  • Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein, providing insights into potential mechanisms of action.[9][17]

  • ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds.[9][17] This early assessment of "drug-likeness" helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of development.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the cornerstone of lead optimization. By systematically modifying the structure of a "hit" compound and observing the corresponding changes in biological activity, researchers can identify the key molecular features required for potency and selectivity.

Core Scaffold for SAR Exploration

The pyrrol-thiazole core offers multiple positions for chemical modification to probe the SAR.

G cluster_0 Pyrrol-Thiazole Core Core Core R1 R1 R2 R2 R3 R3 R4 R4

Caption: Key modification points on the pyrrol-thiazole scaffold.

Interpreting SAR Data
  • Electronic Effects: Electron-withdrawing groups, such as chloro or nitro substituents, on the phenyl ring have often been found to enhance cytotoxic activity against cancer cell lines.[8][9]

  • Steric Effects: The size and shape of substituents can impact how well the molecule fits into the target's binding pocket, affecting potency.

  • Lipophilicity: Modifying substituents can alter the compound's overall lipophilicity, which in turn affects its solubility, cell permeability, and ADMET properties.

Table 1: Example SAR Data for Pyrrol-Thiazole Analogs Against MCF-7 Cells

Compound IDR1 (on Pyrrole)R2 (on Thiazole-Phenyl)IC50 (µM)
PT-1 HH25.4
PT-2 H4-Cl8.2
PT-3 H3,4-diCl1.5
PT-4 H4-OCH₃32.1
PT-5 CH₃3,4-diCl1.2

Data is hypothetical for illustrative purposes.

From this illustrative data, a clear trend emerges: the presence of chloro substituents on the phenyl ring (R2) significantly increases potency (PT-1 vs. PT-3).[9] Furthermore, adding a methyl group to the pyrrole ring (R1) provides a slight additional benefit (PT-3 vs. PT-5). Conversely, an electron-donating group like methoxy (PT-4) is detrimental to activity. This causal analysis directly informs the next cycle of synthesis, guiding chemists to focus on halogenated derivatives and explore further modifications on the pyrrole ring.

Conclusion and Future Outlook

The discovery of novel pyrrol-thiazole containing compounds represents a fertile ground for the development of next-generation therapeutics. The inherent biological relevance of both scaffolds, combined with the power of modern synthetic strategies like MCRs and microwave-assisted chemistry, enables the rapid generation of diverse chemical libraries for biological screening. A rigorous, self-validating discovery workflow that integrates rational synthesis, multi-tiered biological evaluation, and insightful SAR analysis is critical for success. Future efforts will likely focus on exploring novel biological targets, expanding the chemical space of pyrrol-thiazole derivatives through innovative synthetic methods, and leveraging computational chemistry and artificial intelligence to accelerate the design-make-test-analyze cycle, ultimately translating these promising scaffolds into clinically effective drugs.

References

  • Title: Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities Source: Cumhuriyet Science Journal URL: [Link]

  • Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: RSC Advances URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

  • Title: Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals Source: Semantic Scholar URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]

  • Title: Recent Progress in the Synthesis of Pyrroles Source: ResearchGate URL: [Link]

  • Title: Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms Source: Al-Nahrain University, College of Science URL: [Link]

  • Title: Creation of novel thiazole‐pyrrole compounds connected by hydrazones. Source: ResearchGate URL: [Link]

  • Title: An Overview of Thiazole Derivatives and its Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

  • Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances Source: ResearchGate URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials Source: ACS Publications URL: [Link]

  • Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Royal Society of Chemistry URL: [Link]

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Recent Advancements in Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Académie des sciences URL: [Link]

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Structure Elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural confirmation is a prerequisite for understanding its chemical properties and potential applications. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of techniques to explain the strategic rationale behind the analytical workflow, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

Introduction and Strategic Overview

The target molecule, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, belongs to a class of pyrrole-thiazole hybrids. These scaffolds are key intermediates in the synthesis of biologically active compounds with potential therapeutic applications.[1] The definitive confirmation of its molecular structure is paramount. Our elucidation strategy is built on a logical progression of analytical techniques, each providing a unique and complementary piece of the structural puzzle.

Molecular Profile:

  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Molecular Weight: 222.26 g/mol

  • Monoisotopic Mass: 222.04665 Da

The overall workflow is designed to first confirm the molecular formula and mass, then identify the constituent functional groups, and finally assemble the precise atomic connectivity.

G cluster_preliminary Initial Confirmation cluster_detailed Detailed Connectivity MS Mass Spectrometry (HRMS) IR Infrared Spectroscopy (FTIR) MS->IR Confirms Formula & Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR->NMR Identifies Functional Groups Structure Final Confirmed Structure NMR->Structure Assembles Atomic Connectivity

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Foundational Data

Expertise & Rationale: We begin with HRMS, specifically using Electrospray Ionization (ESI), as it is a soft ionization technique ideal for polar molecules like carboxylic acids. Its primary purpose is to provide an exact mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula—the cornerstone upon which all subsequent analysis is built.

Experimental Protocol: ESI-Time of Flight (TOF) HRMS
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • Ionization Mode: Conduct analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong molecular ion peak. Carboxylic acids often yield a strong signal in negative mode.[2]

  • Mass Analyzer: Utilize a TOF analyzer for its high resolution and mass accuracy (typically < 5 ppm).

  • Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₁₀H₁₀N₂O₂S.

Expected Data & Interpretation
IonTheoretical m/zObserved m/z (Hypothetical)Mass Error (ppm)Inferred Information
[C₁₀H₁₀N₂O₂S - H]⁻221.0390221.0385< 5 ppmConfirms Molecular Formula
[C₁₀H₁₀N₂O₂S + H]⁺223.0536223.0541< 5 ppmConfirms Molecular Formula

A key fragmentation pathway for carboxylic acids in mass spectrometry is the loss of CO₂ (44 Da).[3] Tandem MS (MS/MS) on the [M-H]⁻ ion would be expected to show a significant fragment ion at m/z 177.04, corresponding to the decarboxylated molecule. This provides initial, albeit non-definitive, evidence for the carboxylic acid moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: With the molecular formula confirmed, FTIR spectroscopy is employed as a rapid and definitive method to identify the key functional groups present. For this specific molecule, we are looking for the characteristic signatures of a carboxylic acid, aromatic rings, and aliphatic chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment & Rationale
2500-3300BroadO-H Stretch (Carboxylic Acid)This exceptionally broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic signals in the spectrum.[4]
~2970, ~2870MediumC-H Stretch (Aliphatic)Corresponds to the sp³ hybridized C-H bonds of the ethyl group.
~1710StrongC=O Stretch (Carboxylic Acid)A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[4]
~1600, ~1470MediumC=C / C=N Stretch (Aromatic)Vibrations associated with the thiazole and pyrrole rings.[5]
~1300MediumC-O Stretch / O-H BendIn-plane bending and stretching vibrations associated with the carboxylic acid group.

The combined observation of the very broad O-H stretch and the strong C=O stretch provides unequivocal evidence for the presence of the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical environment of each proton and carbon atom and their interactions, we can piece together the molecular structure like a jigsaw puzzle. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to build a complete and self-validating picture. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds with the carboxylic acid proton prevents its rapid exchange, allowing for its observation in the ¹H NMR spectrum at a characteristic downfield shift.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum to determine the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (multiplicity).

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): Perform a homonuclear correlation experiment to identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for identifying connected spin systems like the ethyl group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Perform a heteronuclear correlation experiment optimized for long-range couplings (2-3 bonds). This is the critical experiment for connecting the isolated spin systems and linking substituents to the heterocyclic core.[6]

Expected Data & Interpretation

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & COSY Correlations
H-a~13.0br s1H-COOHVery downfield, broad signal due to acidic proton. No COSY correlations.
H-b~7.6t2HPyrrole H-2',5'Symmetrical pyrrole protons adjacent to the nitrogen. Correlates with H-c in COSY.
H-c~6.4t2HPyrrole H-3',4'Symmetrical pyrrole protons beta to the nitrogen. Correlates with H-b in COSY.
H-d~2.9q2H-CH₂-CH₃Methylene protons adjacent to a methyl group and the thiazole ring. Correlates with H-e in COSY.
H-e~1.3t3H-CH₂-CH₃Methyl protons adjacent to a methylene group. Correlates with H-d in COSY.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)AssignmentRationale
C-1~164-COOHCarboxylic acid carbonyl carbon, typically very downfield.
C-2~167Thiazole C-2Carbon attached to two heteroatoms (S and N).
C-4~150Thiazole C-4Carbon of the C=C bond in the thiazole ring, attached to ethyl group.
C-5~118Thiazole C-5Carbon of the C=C bond in the thiazole ring, attached to carboxyl group.
C-2'~124Pyrrole C-2',5'Pyrrole carbons adjacent to the nitrogen.
C-3'~112Pyrrole C-3',4'Pyrrole carbons beta to the nitrogen.
C-6~22-CH₂-CH₃Aliphatic methylene carbon.
C-7~14-CH₂-CH₃Aliphatic methyl carbon.
Assembling the Structure with 2D NMR

The COSY experiment confirms the presence of two isolated spin systems: the pyrrole ring (H-b correlating with H-c) and the ethyl group (H-d correlating with H-e). The HMBC experiment is the final, definitive step that connects these pieces.

Caption: Key HMBC correlations confirming the molecular structure.

Crucial HMBC Correlations:

  • Ethyl Group Placement: The methylene protons (H-d, δ ~2.9) will show a strong correlation to the thiazole carbon C-4 and a weaker correlation to the methyl carbon C-7. Critically, a 3-bond correlation from H-d to C-4 confirms the ethyl group is attached at position 4.

  • Carboxylic Acid Placement: The acidic proton (H-a, δ ~13.0), if observable, should show correlations to the carbonyl carbon C-1 and the thiazole carbon C-5, confirming its position. More reliably, the methylene protons of the ethyl group (H-d) will show a long-range (4-bond) correlation to C-5, definitively placing the two substituents relative to each other.

  • Pyrrole Ring Placement: The pyrrole protons closest to the thiazole ring (H-b, δ ~7.6) will show a key 3-bond correlation to the thiazole carbon C-2. This is the unequivocal link that confirms the pyrrole is attached at the C-2 position of the thiazole.

Conclusion: A Self-Validating Structural Proof

The described multi-technique approach provides a robust and self-validating pathway to the complete structure elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.

  • HRMS establishes the correct molecular formula.

  • FTIR provides rapid and certain identification of the carboxylic acid functional group.

  • NMR spectroscopy , through a combination of ¹H, ¹³C, COSY, and HMBC experiments, serves as the ultimate arbiter, assembling the atomic framework piece by piece and confirming the precise location of each substituent on the heterocyclic core.

This logical and synergistic workflow ensures the highest degree of confidence in the final assigned structure, a critical foundation for any further research or development involving this compound.

References

  • MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

  • University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available from: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available from: [Link]

  • Kucukislamoglu, M. et al. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. (2016-02-29). Available from: [Link]

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Thermogravimetric analysis (TGA) of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Introduction: Characterizing a Novel Heterocyclic Compound

In the landscape of drug discovery and materials science, novel heterocyclic compounds are of paramount importance. The molecule 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid represents a confluence of three key functional moieties: a thiazole ring, a pyrrole ring, and a carboxylic acid group. Thiazole derivatives are recognized for their wide range of biological activities, while the pyrrole framework is a ubiquitous motif in natural products and medicinal chemistry.[1] The thermal stability of such a compound is a critical parameter, influencing its viability as a pharmaceutical agent, its shelf-life, and its processing conditions in material applications.[2]

Thermogravimetric Analysis (TGA) is an essential analytical technique for determining the thermal stability and decomposition profile of a material.[3][4] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides invaluable insights into decomposition patterns, the presence of volatiles, and the overall thermal robustness of a compound.[5] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for conducting and interpreting the TGA of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, moving beyond a simple protocol to explain the scientific rationale behind each experimental decision.

Section 1: The Causality of Experimental Design

A successful TGA experiment is not merely about following steps; it is about making informed choices that ensure the data generated is both accurate and relevant. The narrative of a material's thermal decomposition is written in the shape of its TGA curve, and the clarity of that narrative is dictated by the experimental parameters.[6][7]

The Critical Role of the Purge Gas: Inert vs. Oxidative Atmospheres

The choice of atmosphere is the most fundamental experimental decision, as it defines the chemical environment in which decomposition occurs.

  • Inert Atmosphere (Nitrogen, Argon): To understand the intrinsic thermal stability of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, an inert atmosphere is non-negotiable. Nitrogen is the most common and cost-effective choice. By displacing oxygen, it ensures that the observed mass loss events correspond to pyrolysis (thermal decomposition in the absence of oxygen) rather than combustion or oxidation.[8] This allows for the elucidation of the decomposition cascade of the molecule itself, which is the primary goal for stability assessment.

  • Oxidative Atmosphere (Air, Oxygen): An oxidative environment would introduce parallel and often overlapping combustion reactions, complicating the interpretation of the fundamental decomposition steps. This type of analysis is more relevant for determining the flammability or the carbon/ash content of a material, but not for an initial stability profile.

Expert Choice: For this analysis, high-purity nitrogen is the required purge gas. A constant flow rate (typically 20-50 mL/min) must be maintained to ensure efficient removal of evolved gases from the furnace, preventing secondary reactions with the sample.[8]

The Heating Rate: Balancing Resolution and Time

The heating rate (β), measured in °C/min, directly influences the temperatures at which decomposition events are observed. Most decomposition events are kinetic in nature, meaning they are dependent on both temperature and time.[5]

  • Slower Heating Rates (e.g., 5-10 °C/min): These rates provide the sample more time to reach thermal equilibrium at each temperature increment. The primary advantage is improved resolution, allowing for the potential separation of closely occurring decomposition steps. For a multi-component molecule like the topic compound, this is highly advantageous for distinguishing events like decarboxylation from ring fragmentation.

  • Faster Heating Rates (e.g., 20-50 °C/min): Faster rates reduce experiment time but can lead to a decrease in resolution, causing distinct thermal events to merge into a single, broad transition. Furthermore, faster rates consistently shift decomposition events to higher temperatures.[7]

Expert Choice: A heating rate of 10 °C/min provides an optimal balance between analytical resolution and practical experiment duration for an initial characterization of a novel organic compound.

Sample Preparation and Crucible Selection

The physical state of the sample and its container are crucial for data quality.

  • Sample Mass: A small sample mass (typically 3-10 mg) is recommended. This minimizes thermal gradients within the sample and ensures that evolved gases can escape easily without causing sample ejection, a phenomenon that results in a sudden, artificial mass loss.[8]

  • Crucible Type: Alumina (ceramic) or platinum crucibles are standard. Alumina is cost-effective and inert for most applications. Platinum is preferable for very high-temperature work or if there is any concern about the sample reacting with the crucible. An open crucible is necessary to allow the purge gas to interact with the sample and for decomposition products to vent.[8]

Section 2: Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating a blank-curve subtraction to correct for instrumental artifacts.

Instrument Preparation and Calibration
  • Ensure the TGA instrument's microbalance is level and has been calibrated for mass according to the manufacturer's specifications.

  • Perform temperature calibration using appropriate Curie point standards (e.g., Alumel, Nickel) to ensure the accuracy of the furnace thermocouple.

Blank-Curve (Buoyancy) Correction

The density of the purge gas changes as it is heated, creating a buoyant force on the sample pan and support arm. This results in an apparent weight gain that must be corrected.[6][8]

  • Place an empty, clean crucible of the same type that will be used for the sample onto the TGA balance.

  • Run the full experimental temperature program (e.g., 25 °C to 600 °C at 10 °C/min) under the same nitrogen flow rate (e.g., 40 mL/min).

  • Save this run as the "Blank Curve." This will be automatically subtracted from the sample run by the instrument software to yield a corrected TGA curve.

Sample Analysis
  • Tare the empty sample crucible on the TGA's microbalance.

  • Accurately weigh 3-5 mg of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid directly into the crucible. Record the exact initial mass.

  • Place the crucible onto the sample holder in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at 40 mL/min for at least 15 minutes to establish an inert atmosphere.

  • Initiate the temperature program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant rate of 10 °C/min.[8]

  • Continuously record the sample mass as a function of temperature.

  • After the run is complete, allow the furnace to cool to below 50 °C before removing the sample.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_analysis Phase 3: Analysis Calibrate Instrument Calibration (Mass & Temperature) Blank Run Blank Curve (Empty Crucible) Calibrate->Blank Sample Weigh Sample (3-5 mg) Blank->Sample Load Load Sample & Purge (N2 @ 40 mL/min) Sample->Load Heat Heating Ramp (30-600°C @ 10°C/min) Load->Heat Record Record Data (Mass, Temp, Time) Heat->Record Correct Apply Buoyancy Correction (Subtract Blank Curve) Record->Correct Plot Plot TGA & DTG Curves (% Mass vs Temp) Correct->Plot Interpret Interpret Thermal Events (Decomposition Steps) Plot->Interpret

Caption: A logical workflow for robust TGA analysis.

Section 3: Interpretation of Thermogravimetric Data

The TGA curve (thermogram) plots percent weight loss against temperature. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss and is invaluable for identifying the temperature of maximum decomposition rate (Tpeak) for each step.[6] For 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (Molar Mass ≈ 236.27 g/mol ), a multi-step decomposition is anticipated.

Predicted Decomposition Pathway
  • Step 1: Decarboxylation. Carboxylic acids are known to thermally decompose via the loss of carbon dioxide (CO₂).[9][10] This is often the first and most well-defined decomposition step.[11] The theoretical mass loss for this event can be precisely calculated, providing a key validation point.

    • Mass of CO₂ ≈ 44.01 g/mol

    • Theoretical % Mass Loss = (44.01 / 236.27) * 100 ≈ 18.6%

  • Step 2 & 3: Fragmentation of Heterocyclic Rings and Ethyl Group. Following decarboxylation, the remaining molecular framework will decompose at higher temperatures. The pyrrole and thiazole rings possess significant aromatic stability, but will fragment under thermal stress. Polypyrrole, for instance, shows significant decomposition starting around 220 °C.[12] The ethyl group will also be lost. These events may occur as distinct, separate steps or as a single, broad, overlapping transition depending on their relative thermal stabilities. The gaseous products would be a complex mixture of nitrogen and sulfur oxides (if any residual oxygen is present), hydrocarbons, and other small molecules.

Quantitative Data Summary

The following table summarizes the predicted thermal events. Actual experimental values will confirm or modify this hypothesis.

Decomposition StepPredicted Onset Temp. (°C)Predicted Tpeak (°C)Theoretical Weight Loss (%)Proposed Evolved Gas(es)
1. Decarboxylation 180 - 230~22018.6%CO₂
2. Ring/Side Chain Fission 230 - 450Multiple or Broad Peak~81.4%C₂H₄, HCN, H₂S, various fragments
3. Residual Carbon > 450-Variable-

Note: Onset temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

Section 4: Advanced Considerations and Troubleshooting

  • Hyphenated Techniques: For unambiguous identification of the evolved gases at each decomposition step, coupling the TGA to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) is the gold standard.[3][13] This would confirm, for example, that the first mass loss step is exclusively due to the evolution of CO₂ (m/z = 44 in MS).

  • Kinetic Analysis: Advanced software packages can apply kinetic models (e.g., Flynn-Wall-Ozawa) to TGA data run at multiple heating rates to calculate the activation energy of decomposition, providing deeper quantitative insight into the stability of the material.

  • Troubleshooting Unexpected Results:

    • Mass loss below 100°C: Typically indicates the presence of residual solvent (e.g., water or organic solvent from synthesis/purification).

    • Apparent Mass Gain: Usually a result of an uncorrected buoyancy effect or an oxidation reaction if the atmosphere is not fully inert.[7][8]

    • Sudden, vertical drop in mass: Suggests sample ejection ("splattering") due to rapid gas evolution. Re-run with a smaller sample or a slower heating rate.[8]

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of novel compounds like 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. By employing a methodologically sound approach—grounded in the deliberate selection of an inert atmosphere and an appropriate heating rate, and validated by a buoyancy correction—researchers can obtain high-fidelity data. The predicted multi-step decomposition, initiated by a characteristic decarboxylation event, provides a clear hypothesis that can be tested experimentally. This detailed thermal profile is a cornerstone for further development, whether for pharmaceutical formulation, stability testing, or advanced material design.

References

  • AZoM. (2025). TGA Instrument Results Explained. AZoM.com.
  • ResearchGate. (n.d.). TGA curves for (a) polypyrrole homopolymer, (b)
  • ResearchG
  • METTLER TOLEDO. (n.d.). Interpreting TGA Curves.
  • Microbioz India. (2024).
  • MDPI. (n.d.).
  • Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee.
  • AZoM. (2018). Thermal Analysis of Organic Compounds. AZoM.com.
  • RSC Publishing. (n.d.).
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • METTLER TOLEDO. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • Chem-Impex. (n.d.). Thiazole-5-carboxylic acid.
  • Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide.
  • ACS Publications. (n.d.). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A.
  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)
  • Chemistry LibreTexts. (2021). 18.
  • Banwell, M. G., & Lan, P. (n.d.).
  • Wikipedia. (n.d.). Thermogravimetric analysis.

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Methodological & Application

Application Notes and Protocols: A Guide to the Solubilization of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the dissolution of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with a carboxylic acid moiety, for use in a variety of in vitro experimental settings. Recognizing the limited publicly available data on this specific molecule[1][2], this guide synthesizes established principles of organic chemistry, extensive experience with analogous compounds, and best practices in cell culture to offer a robust and reliable solubilization strategy. The primary recommended solvent is dimethyl sulfoxide (DMSO), with a secondary, pH-modification-based aqueous protocol for situations where DMSO is not suitable. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a complex heterocyclic molecule. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities[3]. The presence of a carboxylic acid group is the most critical feature influencing its solubility. Generally, carboxylic acids are weak acids and their solubility in aqueous solutions is highly dependent on the pH. In their protonated form (at acidic pH), they are less polar and tend to be less soluble in water. Conversely, in their deprotonated, or salt, form (at basic pH), they are ionized and exhibit significantly increased aqueous solubility[4]. The overall structure also suggests limited solubility in water but potential solubility in organic solvents[5][6].

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, we can infer its properties from its structural motifs:

FeatureImplication for Solubility
Thiazole and Pyrrole Rings These heterocyclic, aromatic structures contribute to the molecule's hydrophobicity, suggesting poor water solubility. Thiazole itself is only slightly soluble in water but miscible with ethanol[3].
Carboxylic Acid Group This functional group provides a handle for pH-dependent solubility. At physiological pH (~7.4), the carboxylic acid will be partially deprotonated, but its overall aqueous solubility is likely to remain low due to the rest of the molecule's structure.
Ethyl Group This alkyl group further increases the lipophilicity of the molecule, likely decreasing its aqueous solubility.

Based on these features, a two-pronged approach to solubilization is recommended: initial attempts with a strong organic solvent like DMSO, followed by a pH-modification strategy if necessary.

Core Protocol: Dissolution in DMSO

DMSO is a powerful, water-miscible organic solvent widely used in in vitro studies due to its ability to dissolve a broad range of hydrophobic compounds[7][8]. However, it is not inert and can exert biological effects, including cytotoxicity and altered gene expression, typically at concentrations above 0.5%[9][10][11]. Therefore, it is crucial to minimize the final concentration of DMSO in the assay medium.

Materials
  • 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or heat block (optional)

Step-by-Step Protocol for DMSO Stock Solution
  • Preparation: In a chemical fume hood, weigh the desired amount of the compound into a sterile amber vial. This will be used to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Initial Solubilization: Add the calculated volume of DMSO to achieve the target concentration.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.

  • Gentle Heating (Optional): If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 10-15 minutes can be applied. Vortex again after warming. Caution: Do not overheat, as this may degrade the compound.

  • Sterilization: Solutions prepared in DMSO do not typically require filter sterilization if sterile components are used throughout.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

cluster_0 DMSO Stock Preparation weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex heat Gentle Heat (Optional) vortex->heat If not dissolved store Store at -20°C / -80°C vortex->store If dissolved heat->vortex

Workflow for preparing a DMSO stock solution.

Alternative Protocol: pH-Dependent Aqueous Solubilization

If DMSO is incompatible with the assay system or if the compound has limited solubility even in DMSO, leveraging the carboxylic acid moiety to create a soluble salt is a highly effective alternative[4][12]. This involves using a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid, forming a more water-soluble sodium salt.

Materials
  • 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water (e.g., cell culture grade water)

  • Sterile glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • pH meter or pH strips

Step-by-Step Protocol for Aqueous Stock Solution
  • Initial Suspension: Weigh the compound into a sterile vial and add a portion of the final desired volume of sterile water (e.g., 80% of the total volume). The compound will likely not dissolve at this stage.

  • Base Addition: While vortexing or stirring, add 0.1 M NaOH dropwise. Monitor the solution for clarity.

  • pH Adjustment: Continue adding NaOH until the compound is fully dissolved. Check the pH of the resulting solution. The pH will likely be basic. Note: Use the minimal amount of NaOH required to achieve dissolution.

  • Final Volume: Bring the solution to the final desired volume with sterile water.

  • Neutralization (Optional but Recommended): If a high pH is a concern for the assay, the stock solution can be carefully back-titrated with a dilute sterile acid (e.g., 0.1 M HCl) to a more neutral pH. Be aware that precipitation may occur if the pH drops too low.

  • Sterilization: Filter the final aqueous stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the aqueous stock solution at -20°C in aliquots.

cluster_1 Aqueous Stock Preparation (pH Modification) weigh_compound Weigh Compound add_water Add Sterile Water weigh_compound->add_water add_naoh Add 0.1M NaOH Dropwise add_water->add_naoh check_dissolution Check for Dissolution add_naoh->check_dissolution check_dissolution->add_naoh If not dissolved adjust_volume Adjust to Final Volume check_dissolution->adjust_volume If dissolved filter_sterilize Filter Sterilize (0.22 µm) adjust_volume->filter_sterilize store_solution Store at -20°C filter_sterilize->store_solution

Workflow for aqueous stock preparation via pH modification.

Preparation of Working Solutions for In Vitro Assays

The preparation of final working solutions requires careful serial dilution to achieve the desired experimental concentrations while minimizing solvent effects[13][14].

For Cell-Based Assays

The primary goal is to maintain a final DMSO concentration that is non-toxic to the cells. It is highly recommended to perform a DMSO tolerance test on your specific cell line to determine the maximum acceptable concentration (typically ≤ 0.5%)[8].

ParameterRecommendationRationale
Stock Concentration 1000x the highest final concentrationAllows for a 1:1000 dilution into the final medium, resulting in a 0.1% solvent concentration[15][16].
Serial Dilutions Perform in culture mediumMinimizes shocking the cells with a high concentration of the compound in a small volume.
Final DMSO Concentration Keep consistent across all treatments, including vehicle control.Ensures that any observed effects are due to the compound and not the solvent.

Example Dilution Scheme (for a 10 mM DMSO stock):

  • Prepare a 2x working solution of your highest desired concentration (e.g., for a 10 µM final concentration, prepare a 20 µM solution) in your cell culture medium.

  • Add an equal volume of this 2x solution to the cells in your culture plate.

  • For the vehicle control, add the same volume of culture medium containing the equivalent concentration of DMSO.

For Cell-Free Assays (e.g., Enzyme Assays)

Cell-free assays are often more tolerant to organic solvents. However, high concentrations of DMSO can still interfere with protein structure and function. It is good practice to keep the final DMSO concentration below 1-2% unless otherwise validated. The dilution strategy is similar to that for cell-based assays, with dilutions being made in the appropriate assay buffer.

Conclusion and Best Practices

The successful use of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in in vitro assays is critically dependent on the appropriate solubilization protocol. The recommended primary approach is the use of DMSO to create a high-concentration stock solution, with careful attention paid to minimizing the final solvent concentration in the assay. Should this prove insufficient, or if DMSO is contraindicated, the inherent acidity of the molecule can be exploited to create a highly soluble aqueous stock solution through pH modification. As with any experimental compound, meticulous record-keeping of the solubilization method is essential for reproducibility.

References

  • Grokipedia. Thiazole.
  • MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate.
  • ChemicalBook. 4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.
  • Integra Biosciences. (2023, February 16). How to do serial dilutions (including calculations).
  • LeCluyse, E. L., et al. Basic Cell Culture Protocols. In Methods in Molecular Biology, vol. 320: Hepatocyte Transplantation, edited by S. C. Strom and R. A. Fisher, Humana Press, 2006, pp. 209-228.
  • National Institutes of Health. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • ResearchGate. (2017, July 30). Is it wrong to use HCl or NaoH to adjust the pH of buffers?
  • National Institutes of Health. Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs.
  • National Institutes of Health. Thiazole | C3H3NS | CID 9256 - PubChem.
  • BPS Bioscience. Serial Dilution Protocol.
  • ACS Publications. (2024, May 20). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega.
  • Google Patents. WO2016014463A1 - Heterocyclic carboxylic acids as activators of soluble guanylate cyclase.
  • Genedata. (2019, March 15). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro.
  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • National Institutes of Health. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • National Institutes of Health. 4H-Pyrrolo[2,3-d][1][3]thiazole-5-carboxylic acid - PubChem. Available at:

  • Springer.
  • MDPI. (2024, December 26). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol.
  • Barrick Lab. ProtocolsAntibioticStockSolutions < Lab < TWiki.
  • PubMed. (2012, April 15). Diverse effects of dimethyl sulfoxide (DMSO) on the differentiation potential of human embryonic stem cells.
  • Sigma-Aldrich. 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.
  • ChemicalBook. 4-Ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid | 1610377-11-1.
  • Wikipedia. Thiazole.
  • MDPI. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes.
  • MDPI. (2024, June 16). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Wastech. pH Adjustment and Neutralization, the basics.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Hit2Lead. BB-4033750.
  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
  • International Journal of Pharmaceutical Sciences Review and Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives.
  • BLDpharm. 1710661-68-9|Ethyl 4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.
  • Sigma-Aldrich. Carboxylic acid-SAM Formation Reagent.
  • eScholarship.org. The Influence of pH and Sodium Hydroxide Exposure Time on Glucosamine and Acrylamide Levels in California‐Style Black Ripe Olives.
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Application of pyrrol-thiazole compounds in cancer cell line studies.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Evaluation of Pyrrole-Thiazole Hybrids in Oncology

Executive Summary & Chemical Rationale

The pyrrole-thiazole hybrid scaffold represents a "privileged structure" in medicinal chemistry, synergizing the electron-rich, hydrogen-bond donating properties of the pyrrole ring with the electron-deficient, metabolic stability of the thiazole moiety. This architectural fusion allows for multi-modal targeting within the cancer cell proteome.

Why this scaffold matters:

  • Dual-Pharmacophore Capability: The pyrrole NH acts as a critical hydrogen bond donor (often mimicking the ATP hinge region in kinases), while the thiazole nitrogen/sulfur atoms serve as acceptors, facilitating high-affinity binding to polar pockets in enzymes like EGFR , VEGFR-2 , and CDK2 .

  • Tubulin Binding: Sterically bulky derivatives (e.g., phenyl-substituted pyrrolo[2,1-b]thiazoles) mimic the pharmacophore of combretastatin A-4, binding to the colchicine site of tubulin to disrupt microtubule dynamics.

  • Lipophilicity Balance: The combination tunes the LogP to an optimal range (2.0–4.0), enhancing membrane permeability for intracellular target engagement.

Core Application: Kinase Inhibition Profiling

Pyrrole-thiazole derivatives are potent ATP-competitive inhibitors. The following workflow details the validation of these compounds against Receptor Tyrosine Kinases (RTKs) such as EGFR and VEGFR.

Mechanistic Pathway (EGFR/PI3K/Akt)

The primary mechanism involves the blockade of ATP binding to the tyrosine kinase domain, preventing downstream phosphorylation of Akt and ERK, leading to apoptosis.

EGFR_Pathway Compound Pyrrole-Thiazole Compound EGFR EGFR (RTK) [ATP Binding Pocket] Compound->EGFR Competitive Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induction via Caspase-3 PI3K PI3K EGFR->PI3K Phosphorylation ATP ATP ATP->EGFR Blocked PIP3 PIP2 -> PIP3 PI3K->PIP3 Akt Akt (p-Akt) PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation (Inhibited) mTOR->Proliferation

Figure 1: Mechanism of Action for Pyrrole-Thiazole Kinase Inhibitors. The compound competes with ATP at the RTK hinge region, silencing the PI3K/Akt survival cascade.

Experimental Protocol: Cell-Based Kinase Inhibition (Western Blot)

Objective: Quantify the reduction in phosphorylation of downstream targets (e.g., p-EGFR, p-Akt) in A549 (Lung) or MCF-7 (Breast) cell lines.

Reagents:

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Critical: Na3VO4 is essential to preserve phosphorylation states).

  • Primary Antibodies: Anti-p-EGFR (Tyr1068), Anti-Total EGFR, Anti-p-Akt (Ser473), Anti-Total Akt, Anti-β-actin.

  • Compound Stock: 10 mM in DMSO.

Step-by-Step Methodology:

  • Seeding: Plate A549 cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Starvation (Critical Step): Replace medium with serum-free medium for 12–16 hours. Why: This synchronizes the cells and reduces basal kinase activity, maximizing the signal-to-noise ratio upon stimulation.

  • Treatment:

    • Pre-treat cells with the Pyrrole-Thiazole compound (0.1, 1.0, 5.0, 10 µM) for 2 hours .

    • Include a DMSO Control (Negative) and Erlotinib/Sunitinib (Positive Control, 1 µM).

  • Stimulation: Add EGF (Epidermal Growth Factor) at 50 ng/mL for 15 minutes to induce phosphorylation.

  • Lysis: Immediately wash with ice-cold PBS and lyse on ice. Collect supernatant after centrifugation (14,000 x g, 15 min, 4°C).

  • Analysis: Perform SDS-PAGE and Western Blotting.

    • Success Criterion: A dose-dependent decrease in p-EGFR/p-Akt bands without a change in Total-EGFR/Total-Akt bands.

Core Application: Microtubule Destabilization

Certain pyrrole-thiazole hybrids (specifically those with bulky aryl groups) function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site, preventing tubulin polymerization.

Tubulin Dynamics Diagram

Tubulin_Dynamics Dimers Free Tubulin Dimers Polymer Microtubule Polymer Dimers->Polymer Polymerization Arrest G2/M Cell Cycle Arrest Dimers->Arrest Accumulation triggers Polymer->Dimers Depolymerization Compound Pyrrole-Thiazole (Colchicine Site Binder) Compound->Dimers Sequesters Compound->Polymer Inhibits Assembly

Figure 2: Disruption of Tubulin Dynamics. The compound binds free tubulin dimers, shifting the equilibrium toward depolymerization and causing mitotic arrest.

Protocol: In Vitro Tubulin Polymerization Assay

Objective: Differentiate between direct tubulin binding and upstream signaling effects.

Methodology:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents on ice (4°C) to prevent premature polymerization.

  • Setup: In a 96-well black half-area plate, mix:

    • Porcine Brain Tubulin (>99% pure) in G-PEM buffer.

    • GTP (1 mM).

    • Test Compound (typically 5–10 µM).

    • Paclitaxel (Stabilizer control) and Vincristine/Colchicine (Destabilizer control).

  • Kinetic Readout: Transfer plate to a pre-warmed fluorometer (37°C). Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Interpretation:

    • Normal: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Pyrrole-Thiazole Effect: Reduction in

      
       (slope) and final fluorescence plateau, indicating inhibition of assembly.
      

General Protocol: Cytotoxicity Screening (MTT/SRB)

Expert Insight: Pyrrole-thiazole compounds often exhibit poor aqueous solubility. Precipitation in the cell culture medium can lead to "false toxicity" (crystals physically damaging cells) or "false viability" (crystals scattering light in optical assays).

Optimized Protocol:

  • Solubility Check: Before cell work, dilute the 10 mM DMSO stock into culture medium (100 µM). Inspect under a microscope for crystals. If precipitation occurs, lower the max concentration or use a cyclodextrin carrier.

  • Seeding:

    • Adherent cells (HeLa, HepG2): 3,000–5,000 cells/well.

    • Suspension cells (Jurkat, HL-60): 10,000–20,000 cells/well.

  • Incubation: 72 hours is the gold standard for these compounds to allow for at least 2–3 cell division cycles, essential for observing cell cycle arrest effects.

  • Readout (SRB Preferred):

    • Use Sulforhodamine B (SRB) assay instead of MTT for pyrrole-thiazoles.

    • Reason: MTT relies on mitochondrial activity, which can be metabolically perturbed by kinase inhibitors without immediate cell death. SRB measures total protein mass, providing a more stable index of cytotoxicity for this class.

Data Summary Table: Typical IC50 Ranges

Cell LineTissue OriginTarget RelevancePotent IC50 RangeReference Standard
MCF-7 Breast (ER+)Apoptosis/Tubulin0.5 – 5.0 µMTamoxifen / Taxol
A549 Lung (NSCLC)EGFR/Akt Signaling1.0 – 10.0 µMGefitinib
HepG2 LiverVEGFR/Kinase2.0 – 8.0 µMSorafenib
HUVEC EndothelialAngiogenesis (VEGFR)< 1.0 µMSunitinib

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. Source: MDPI (2023). URL:[Link] Relevance: Validates the pyrrolo-fused scaffold for EGFR/VEGFR targeting.

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Source: NIH / PubMed Central. URL:[Link] Relevance: Provides the protocol for tubulin polymerization assays and colchicine-site binding.

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels. Source: NIH / PubMed Central. URL:[Link] Relevance: Details the PI3K/Akt pathway inhibition workflow.

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives. Source: MDPI (2023). URL:[Link] Relevance: Comparison of Apoptosis vs. Necrosis mechanisms in MCF-7 lines.

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. Source: NIH / STAR Protocols. URL:[Link] Relevance: General guidelines for high-throughput screening of small molecules.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. The guidance is structured to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Synthesis Overview & Strategy

The target molecule, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis is typically achieved through a convergent multi-step process. The core strategy involves the initial construction of a 2-amino-1,3-thiazole-5-carboxylate scaffold via the Hantzsch thiazole synthesis. This is followed by the introduction of the pyrrole moiety at the 2-position and concludes with the hydrolysis of the ester to the final carboxylic acid.

This guide will dissect the three primary stages of this synthesis:

  • Step 1: Hantzsch Thiazole Synthesis to form Ethyl 4-ethyl-2-amino-1,3-thiazole-5-carboxylate.

  • Step 2: Clauson-Kaas Pyrrole Synthesis to yield Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate.

  • Step 3: Saponification (Ester Hydrolysis) to obtain the final product.

The overall synthetic workflow is depicted below.

Synthesis_Workflow A Ethyl 2-chloro-3-oxopentanoate C Ethyl 4-ethyl-2-amino- 1,3-thiazole-5-carboxylate A->C B Thiourea B->C E Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylate C->E D 2,5-Dimethoxytetrahydrofuran D->E G 4-ethyl-2-(1H-pyrrol-1-yl)- 1,3-thiazole-5-carboxylic acid E->G F NaOH or KOH F->G

Caption: Overall synthetic workflow for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.

Detailed Experimental Protocols

Protocol 2.1: Step 1 - Hantzsch Synthesis of Ethyl 4-ethyl-2-amino-1,3-thiazole-5-carboxylate

The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives. It involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2]

  • Materials:

    • Ethyl 2-chloro-3-oxopentanoate (1.0 mmol, 1.0 equiv)

    • Thiourea (1.2 mmol, 1.2 equiv)

    • Ethanol (15 mL)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer/hotplate

  • Procedure:

    • To a 50 mL round-bottom flask, add ethyl 2-chloro-3-oxopentanoate and thiourea.

    • Add 15 mL of ethanol to the flask.

    • Heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly add a saturated solution of sodium bicarbonate to neutralize the reaction mixture, which will likely cause the product to precipitate.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

    • Recrystallize from ethanol or an ethanol/water mixture for further purification.[3]

Protocol 2.2: Step 2 - Synthesis of Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

This step utilizes the Clauson-Kaas reaction, where the primary amine of the 2-aminothiazole reacts with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring.

  • Materials:

    • Ethyl 4-ethyl-2-amino-1,3-thiazole-5-carboxylate (1.0 mmol, 1.0 equiv)

    • 2,5-Dimethoxytetrahydrofuran (1.1 mmol, 1.1 equiv)

    • Glacial acetic acid (10 mL)

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve the 2-aminothiazole intermediate in glacial acetic acid in a round-bottom flask.

    • Add 2,5-dimethoxytetrahydrofuran to the solution.

    • Heat the mixture to reflux (approximately 118 °C) for 2-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2.3: Step 3 - Saponification to 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid using a strong base.

  • Materials:

    • Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (1.0 mmol, 1.0 equiv)

    • Ethanol (10 mL)

    • 1 M Sodium Hydroxide (NaOH) solution (5 mL, 5.0 equiv)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl ester in ethanol in a round-bottom flask.

    • Add the 1 M NaOH solution and heat the mixture to 60-70 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.[4]

    • A precipitate of the carboxylic acid should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem / Observation Probable Cause(s) Recommended Solution(s)
Step 1: Hantzsch Thiazole Synthesis
Low or no product formation.1. Inactive α-halo-β-ketoester: Ethyl 2-chloro-3-oxopentanoate can degrade over time. 2. Insufficient heat: The reaction often requires elevated temperatures to proceed at a reasonable rate.[5] 3. Incorrect stoichiometry: An excess of thiourea is typically required.1. Verify starting material purity: Use freshly prepared or purified ethyl 2-chloro-3-oxopentanoate.[6] 2. Increase temperature: Ensure the reaction is refluxing properly. Microwave irradiation can also be explored to reduce reaction times.[7] 3. Adjust stoichiometry: Use a slight excess (1.2-1.5 equivalents) of thiourea.
Formation of a major byproduct.1. Side reactions: The Hantzsch synthesis can sometimes yield isomeric impurities like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[8][9]1. Control pH: Maintain neutral or slightly basic conditions. Adding a non-nucleophilic base can favor the desired 2-aminothiazole.[8] 2. Purification: The desired product can often be separated from byproducts by careful recrystallization or column chromatography.
Step 2: Clauson-Kaas Pyrrole Synthesis
Incomplete conversion of the 2-aminothiazole.1. Insufficient reaction time or temperature. 2. Decomposition of 2,5-dimethoxytetrahydrofuran. 1. Prolong reaction: Increase the reflux time and monitor closely by TLC. 2. Use fresh reagent: Ensure the 2,5-dimethoxytetrahydrofuran is of high quality.
Dark-colored reaction mixture and low yield.1. Polymerization/side reactions: Acetic acid at high temperatures can promote side reactions.1. Temperature control: Do not exceed the recommended reflux temperature. 2. Alternative solvents: Consider using a different acidic medium or a two-phase system.
Step 3: Saponification
Incomplete hydrolysis of the ester.1. Insufficient base or reaction time. 2. Low reaction temperature. 1. Increase base/time: Add more NaOH solution or prolong the heating time. 2. Increase temperature: Ensure the reaction is maintained at 60-70 °C.
Product does not precipitate upon acidification.1. Product is water-soluble: The product may have some solubility in the acidic aqueous solution. 2. Insufficient acidification: The pH may not be low enough to fully protonate the carboxylate.1. Extraction: If the product does not precipitate, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate. 2. Check pH: Ensure the pH is brought down to 2-3 using a pH meter or pH paper.
Low yield after precipitation.1. Decarboxylation: Thiazole-5-carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in acidic or basic conditions.[7]1. Avoid excessive heat: Perform the hydrolysis and acidification at the recommended temperatures and for the minimum time necessary.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Hantzsch thiazole synthesis?

A1: The reaction begins with the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic 2-aminothiazole ring.[1] The driving force for the final dehydration step is the formation of the stable aromatic thiazole ring.[5]

Hantzsch_Mechanism A α-haloketone + Thiourea B S-Alkylation Intermediate A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Cyclization D 2-Aminothiazole C->D Dehydration (-H2O)

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Q2: Can I use a different α-haloketone in Step 1?

A2: Yes, the Hantzsch synthesis is versatile. Using different α-haloketones will result in different substituents at the 4 and 5 positions of the thiazole ring. For example, using ethyl 2-chloroacetoacetate would yield a 4-methylthiazole derivative.[10]

Q3: My final product is difficult to purify. What are some alternative purification strategies?

A3: If recrystallization is ineffective, consider these options:

  • Column Chromatography: This is a standard method for purifying organic compounds.

  • Acid-Base Extraction: As the final product is a carboxylic acid, you can dissolve the crude material in a dilute basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-precipitate the product by adding acid.

  • Recrystallization from different solvents: A variety of solvents such as alkanes, ethers, esters, and alcohols can be used for recrystallization.[3]

Q4: What are the key safety precautions for this synthesis?

A4:

  • α-haloketones: These are lachrymators and skin irritants. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and ethyl acetate are flammable. Avoid open flames.

  • Acids and Bases: Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care and appropriate PPE.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the carboxylic acid C=O and O-H stretches.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

Summary of Reaction Conditions

Step Reaction Key Reagents Solvent Temperature Typical Yield
1 Hantzsch SynthesisEthyl 2-chloro-3-oxopentanoate, ThioureaEthanolReflux (~78 °C)70-85%
2 Clauson-Kaas Synthesis2-Aminothiazole intermediate, 2,5-DimethoxytetrahydrofuranAcetic AcidReflux (~118 °C)60-75%
3 SaponificationThiazole ester, NaOHEthanol/Water60-70 °C85-95%

References

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Google Patents. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

  • MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

  • Google Patents. WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. Available from: [Link]

  • ResearchGate. (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of N-(pyrrole-2-carbonyl)-amino acid methyl esters. Available from: [Link]

  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Available from: [Link]

  • PubChem. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • ResearchGate. Synthesis of 3-chloro-2-oxo-butanoate. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • Journal of the American Chemical Society. Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Available from: [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

  • Srini Chem. ethyl 2-diazo-3-oxopentanoate Manufacturers in Hyderabad, India. Available from: [Link]

  • YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. Available from: [Link]

Sources

Troubleshooting unexpected peaks in NMR of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities like 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. While powerful, the appearance of unexpected peaks in a ¹H NMR spectrum can be a significant roadblock, consuming valuable time and resources. This guide provides a structured, in-depth approach to diagnosing and resolving these spectral anomalies. As your virtual application scientist, I will guide you from the most common culprits to more complex structural phenomena, ensuring you can confidently interpret your data and advance your research.

Before troubleshooting, it is crucial to know the expected signals for your target molecule.

Expected ¹H NMR Signals for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid:

  • Carboxylic Acid (-COOH): A broad singlet, typically far downfield (>10 ppm), whose position is highly dependent on concentration and solvent. This peak will disappear upon a D₂O shake.

  • Pyrrole Protons: Two multiplets, appearing as triplets or more complex patterns, likely in the aromatic region (6-8 ppm).[1][2]

  • Ethyl Group (-CH₂CH₃): A quartet (for the -CH₂) and a triplet (for the -CH₃), typically in the aliphatic region (1-4 ppm). The quartet will be further downfield than the triplet.

  • Thiazole Ring Proton: The C4 proton has been substituted with an ethyl group, so no signal is expected from the thiazole ring itself.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My ¹H NMR spectrum shows several unexpected peaks. What is the first step in my investigation?

A1: Adopt a systematic workflow.

The key to efficient troubleshooting is to start with the most probable and easily identifiable sources of contamination before moving to more complex analyses. Unidentified peaks rarely stem from a single source, so a methodical approach is critical.

The initial step is to categorize the unexpected peaks based on their characteristics: sharp singlets, simple multiplets (triplets, quartets), or broad signals. This initial assessment can provide immediate clues. For instance, sharp singlets often correspond to common laboratory solvents.

Below is a recommended workflow for diagnosing these unexpected signals.

Troubleshooting_Workflow start Unexpected Peaks Observed in ¹H NMR Spectrum check_solvents Step 1: Analyze for Residual Solvents & Water start->check_solvents check_reagents Step 2: Compare with Spectra of Starting Materials check_solvents->check_reagents If peaks remain unidentified check_degradation Step 3: Consider Potential Degradation Products check_reagents->check_degradation If peaks remain unidentified check_isomers Step 4: Investigate Dynamic Effects (e.g., Rotamers) check_reagents->check_isomers If product peaks are doubled or broad advanced_nmr Step 5: Employ 2D NMR (COSY, HSQC, HMBC) check_degradation->advanced_nmr If peaks remain unidentified check_isomers->advanced_nmr To confirm connectivity conclusion Peak Identity Confirmed advanced_nmr->conclusion

Caption: General workflow for identifying unknown NMR peaks.

Q2: I see several sharp singlets and a classic ethyl acetate pattern. Could these be from solvents used during my synthesis or purification?

A2: Yes, this is the most common cause of unexpected peaks.

Solvents from the reaction (e.g., ethanol, DMF) or purification (e.g., ethyl acetate, hexane, dichloromethane) are notoriously difficult to remove completely, especially under standard high vacuum. Their signals are often the "extra peaks" you observe.

Causality: The boiling point of a solvent and its ability to form azeotropes or strong intermolecular interactions with your compound can lead to its persistence even after prolonged drying.

Protocol for Identification:
  • Consult a Reference Table: Compare the chemical shifts of your unknown peaks to a standard table of common NMR solvent impurities. Pay close attention to the solvent your sample is dissolved in (e.g., CDCl₃, DMSO-d₆), as the shifts vary.[3][4][5][6]

  • Look for Water: A broad peak, often between 1.5-5.0 ppm depending on the solvent and concentration, is typically water.[7][8]

  • Confirm with a D₂O Shake: To confirm a water peak or any other exchangeable proton (like your carboxylic acid), add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. Exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear or significantly diminish.[7][9]

Data Presentation: Common Solvent Impurities
Impurity¹H Shift (CDCl₃, ppm)¹H Shift (DMSO-d₆, ppm)Multiplicity
Acetone2.172.09Singlet
Acetonitrile2.102.07Singlet
Dichloromethane5.305.76Singlet
Diethyl Ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)Quartet, Triplet
Ethanol~3.7 (q), ~1.2 (t)~4.3 (t), ~3.4 (q), ~1.0 (t)Multiplets
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.15 (t)Quartet, Singlet, Triplet
Hexane1.25, 0.881.24, 0.86Multiplets
Toluene7.27-7.17, 2.367.28-7.18, 2.30Multiplets, Singlet
Water1.563.33Broad Singlet
Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[3][4]
Q3: I've ruled out common solvents, but some peaks still remain. Could they be unreacted starting materials?

A3: Absolutely. Incomplete reactions are a frequent source of impurities.

The synthesis of a substituted thiazole like your compound often involves multi-step processes or condensations like the Hantzsch thiazole synthesis.[9][10][11][12] If the reaction did not go to completion, you would expect to see signals from your key starting materials.

Causality: Reactions may stall due to insufficient reaction time, incorrect stoichiometry, or catalyst deactivation. These unreacted materials are then carried through the workup and purification.

Protocol for Identification:
  • Obtain Reference Spectra: If you have access to your starting materials, run a ¹H NMR spectrum for each one in the same deuterated solvent as your final compound.

  • Direct Comparison: Overlay the spectra of the starting materials with your product's spectrum. If any peaks and their multiplicities match perfectly, you have likely identified an unreacted starting material.

  • Consider Reagent Stability: Some reagents used in the synthesis might degrade into other NMR-active species. For example, if thionyl chloride was used to make an acid chloride intermediate, residual amounts could react with trace water to form HCl, which may shift the position of labile protons.

Q4: Some of my product's peaks appear doubled or are unusually broad. What could cause this phenomenon?

A4: You are likely observing the effects of conformational isomers, or "rotamers".

This is a common and often confusing phenomenon in molecules with restricted bond rotation. In your compound, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, there are two primary axes where rotation can be hindered.

Causality:

  • Thiazole-Pyrrole Bond Rotation: The single bond connecting the two aromatic rings can have a significant energy barrier to rotation due to steric hindrance between the rings. If the rate of rotation is slow on the NMR timescale, the protons on the pyrrole ring will exist in two different chemical environments, leading to a doubling of their signals.[13][14][15]

  • Carboxylic Acid Orientation: The carboxylic acid group can also adopt different stable conformations relative to the ethyl group, which can subtly influence the chemical shifts of nearby protons.[16]

Rotamers cluster_0 Conformer A cluster_1 Conformer B img_A img_A img_B img_B img_A->img_B Slow Rotation on NMR Timescale label_A Pyrrole ring oriented in one direction label_B Pyrrole ring rotated 180 degrees

Caption: Slow rotation about the C-N bond can create distinct conformers.

Protocol for Investigation:
  • Variable Temperature (VT) NMR: This is the definitive experiment to confirm dynamic effects.

    • Procedure: Acquire a series of ¹H NMR spectra at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C).

    • Expected Outcome: If you are observing rotamers, increasing the temperature will increase the rate of bond rotation. At a high enough temperature (the "coalescence temperature"), the two sets of peaks will broaden, merge, and finally sharpen into a single, averaged set of signals.

  • Change Solvents: Sometimes, changing to a different deuterated solvent can alter the rotational barrier or the relative populations of the conformers, thus changing the appearance of the spectrum.[7]

Q5: What if I suspect sample degradation or the formation of a side-product?

A5: Degradation and side-reactions are plausible, especially if the compound has been stored for a long time or subjected to harsh conditions.

Causality:

  • Decarboxylation: Thiazole carboxylic acids can be susceptible to thermal decomposition, leading to the loss of CO₂ and the formation of the corresponding 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole.[16] This would result in the disappearance of the carboxylic acid proton and the appearance of a new thiazole C-H proton signal.

  • Hantzsch Synthesis Side Products: The Hantzsch synthesis can sometimes yield oxazoles or other heterocyclic byproducts depending on the precise reagents and conditions used.[10]

  • Oxidation/Hydrolysis: The pyrrole or thiazole rings can be susceptible to oxidation or hydrolysis under certain conditions, leading to complex mixtures.[17]

Protocol for Identification:
  • Re-purification: Purify the sample again using a different method (e.g., recrystallization if previously purified by chromatography) and re-acquire the NMR. If the impurity peaks diminish, they are likely from a separable side-product.

  • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum of your sample. The presence of masses that do not correspond to your product can confirm the presence of impurities and provide their molecular formulas, which is a crucial clue for proposing their structures.

  • Advanced NMR Techniques: If the impurity is persistent and in significant quantity, advanced NMR is required for full structural elucidation.

Q6: I need to definitively identify a persistent unknown peak. What are my next steps?

A6: When 1D NMR is insufficient, 2D NMR spectroscopy is the next logical step.

Two-dimensional NMR experiments provide information about the connectivity between atoms, allowing you to piece together the structure of an unknown molecule.[18][19][20]

Recommended 2D NMR Experiments:
ExperimentInformation ProvidedApplication Example
COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically through 2-3 bonds).[21]Confirming the connectivity within the ethyl group (quartet is correlated to the triplet) and within the pyrrole ring protons.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton signal to the carbon atom it is directly attached to.Assigning the specific carbon signals for the ethyl and pyrrole moieties.
HMBC (Heteronuclear Multiple Bond Correlation)Correlates proton signals to carbon atoms that are 2-3 bonds away. This is crucial for connecting different fragments of a molecule.[22][23]Identifying the carbon of the carboxylic acid by its correlation to the protons of the ethyl group. Connecting the pyrrole protons to the thiazole ring carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows which protons are close to each other in space, regardless of bond connectivity.Confirming the spatial relationship between the pyrrole protons and the ethyl group, which can help in assigning rotameric conformations.

By using a combination of these techniques, you can systematically map out the entire structure of the impurity, providing a definitive identification.[24]

References
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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

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  • Ghauch, A., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC - NIH. Available at: [Link]

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  • Reva, I., et al. (2019). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A. Available at: [Link]

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  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Leah4sci. (2013). How To Analyze The Peaks Of H-NMR Spectroscopy. YouTube. Available at: [Link]

  • PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Available at: [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • YouTube. (2023). Conformational Isomers. Available at: [Link]

  • Google Patents. (n.d.). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
  • Chemistry LibreTexts. (2023). 7.6: Interpreting 2-D NMR Spectra. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][10][11][25]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. Available at: [Link]

  • PubMed. (n.d.). Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

  • anuchempub. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • J. Org. Chem. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Functional Groups In Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). How to remove residual peaks of solvent from NMR?. Available at: [Link]

  • Reddit. (2017). NMR Peak hidden behind solvent peak. Available at: [Link]

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Technical Support Center: Stabilizing 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reproducibility of your experiments.

I. Core Concepts: Understanding the Instability of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

The molecular structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid contains several functional groups that can contribute to its degradation in aqueous environments. The thiazole ring, the pyrrole moiety, and the carboxylic acid group are all susceptible to various reactions, particularly under conditions of pH stress, light exposure, and in the presence of oxidizing agents.[1][2][3]

II. Frequently Asked Questions (FAQs)

Q1: My aqueous solution of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is showing a decrease in concentration over time. What are the likely causes?

A1: Several factors could be contributing to the degradation of the compound in your aqueous solution. The primary suspects are:

  • Hydrolysis: The thiazole ring and the carboxylic acid ester (if applicable in a prodrug form) can be susceptible to hydrolysis, especially at non-neutral pH. Thiazole derivatives have been shown to be unstable in acidic and alkaline media.[4]

  • Photodegradation: Both pyrrole and thiazole rings can be sensitive to light. Exposure to ambient or UV light can trigger photochemical reactions, leading to the breakdown of the molecule.[3][5][6] Pyrrole moieties can undergo photoionization and sensitized photo-oxidation.[6]

  • Oxidation: The thiazole ring, with its sulfur atom, can be susceptible to oxidation.[1][7] The presence of dissolved oxygen or oxidizing agents in your solution can promote oxidative degradation.

Q2: I've noticed a color change in my solution. What does this indicate?

A2: A color change, such as yellowing or browning, is often an indicator of degradation. The formation of colored degradation products can result from the opening of the heterocyclic rings or polymerization reactions of the degradation intermediates. For instance, thermal degradation of similar compounds has been shown to lead to browning.[8]

Q3: What is the optimal pH range for storing aqueous solutions of this compound?

A3: While specific data for this molecule is not available, based on the general stability of thiazole and carboxylic acid-containing compounds, a slightly acidic to neutral pH range (pH 4-7) is likely to be the most stable.[2][4] It is crucial to perform a pH stability study to determine the optimal pH for your specific application.

Q4: Are there any excipients I can add to my formulation to improve stability?

A4: Yes, several excipients can help stabilize the molecule:

  • Buffers: To maintain the optimal pH and prevent pH-dependent hydrolysis, use a suitable buffer system (e.g., citrate, phosphate).[2]

  • Antioxidants: To mitigate oxidative degradation, consider adding antioxidants such as ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Cyclodextrins: These can form inclusion complexes with the molecule, protecting it from hydrolysis and photodegradation.[9]

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration pH-mediated hydrolysisDetermine the pKa of the carboxylic acid. Conduct a forced degradation study across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify the pH of maximum stability. Formulate your solution with a suitable buffer at the optimal pH.[2][4]
Degradation upon exposure to light PhotodegradationProtect your solution from light at all times by using amber vials or wrapping containers in aluminum foil. If light exposure is unavoidable during your experiment, filter the light source to remove UV wavelengths.[3][5]
Inconsistent results between batches Oxidative degradationDe-gas your solvent by sparging with an inert gas (e.g., nitrogen or argon) before preparing the solution. Prepare solutions fresh and consider adding an antioxidant.
Precipitation of the compound Poor aqueous solubilityThe carboxylic acid group's ionization state, which is pH-dependent, significantly impacts solubility.[2] Adjusting the pH might improve solubility. Alternatively, consider using co-solvents (e.g., ethanol, propylene glycol) or solubilizing agents like cyclodextrins.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol will help you identify the key degradation pathways for your compound.

Objective: To evaluate the stability of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid under various stress conditions.

Materials:

  • 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.

    • Photodegradation: Prepare two sets of solutions by diluting the stock solution with water to a final concentration of 100 µg/mL. Expose one set to light in a photostability chamber (ICH Q1B guidelines) and keep the other set in the dark as a control.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Method Parameters (starting point, optimization may be required):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 238 nm).[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Analyze the unstressed sample to determine the retention time of the parent compound.

  • Analyze the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and ensure they are well-resolved from the parent peak.

  • Adjust the mobile phase gradient, pH, or column chemistry as needed to achieve optimal separation.

V. Visualizing Degradation and Workflow

Potential Degradation Pathways

The following diagram illustrates the potential sites of degradation on the 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid molecule.

G cluster_molecule 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid cluster_stressors Stress Factors cluster_degradation Potential Degradation Sites mol Molecule Structure (Conceptual) pH pH (Acid/Base) Thiazole Thiazole Ring Opening pH->Thiazole Hydrolysis Carboxyl Decarboxylation pH->Carboxyl Decarboxylation (under heat) Light Light (UV/Vis) Light->Thiazole Photoreaction Pyrrole Pyrrole Oxidation/ Photodegradation Light->Pyrrole Photoreaction Oxidant Oxidizing Agents Oxidant->Thiazole Oxidation Oxidant->Pyrrole Oxidation

Caption: Potential degradation pathways of the target molecule.

Experimental Workflow for Stability Assessment

This workflow outlines the logical steps for assessing and improving the stability of your compound in an aqueous solution.

G start Start: Compound in Aqueous Solution observe Observe Instability (e.g., concentration loss, color change) start->observe method_dev Develop Stability-Indicating HPLC Method observe->method_dev forced_degradation Perform Forced Degradation Study (pH, light, oxidation) identify_pathway Identify Major Degradation Pathway(s) forced_degradation->identify_pathway method_dev->forced_degradation formulation Optimize Formulation: - Adjust pH with Buffers - Add Antioxidants/Chelators - Use Light Protection identify_pathway->formulation retest Retest Stability of Optimized Formulation formulation->retest retest->observe If still unstable stable Stable Solution Achieved retest->stable If stable

Caption: Workflow for stability assessment and formulation optimization.

VI. References

  • MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

  • ResearchGate. Synthesis of 5-(5-amino-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylic acid ethyl esters and their cyclization into pyrazolo[1,5-a][1][11][12]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones. Available from: [Link]

  • PubMed. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]

  • PMC - NIH. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. Available from: [Link]

  • ResearchGate. Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. Available from: [Link]

  • Patsnap Eureka. Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from: [Link]

  • DOI. Photodegradation of fludioxonil and other pyrroles. Available from: [Link]

  • MDPI. Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Available from: [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids. Available from:

  • Wikipedia. Thiazole. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]

  • ResearchGate. Encapsulation of benzene carboxylic acids using cyclodextrins. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • College of Environmental Science and Forestry - Experts at ESF. Photodegradation of Fludioxonil and Other Pyrroles: The Importance of Indirect Photodegradation for Understanding Environmental Fate and Photoproduct Formation. Available from: [Link]

  • PMC - NIH. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Available from: [Link]

  • PubMed. Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Available from: [Link]

  • PMC - PubMed Central. Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]

  • PubMed. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]

  • PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Available from: [Link]

  • MDPI. Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. Available from: [Link]

  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • PMC - NIH. Thiazole formation through a modified Gewald reaction. Available from: [Link]

  • ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. Available from: [Link]

  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Available from: [Link]

Sources

Interpreting ambiguous mass spectrometry results for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the mass spectrometry analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common ambiguities and challenges encountered during the analysis of this heterocyclic compound. We will move from foundational data to complex troubleshooting scenarios, providing not just steps, but the scientific rationale behind them.

Section 1: Foundational Knowledge & Expected Observations

Before troubleshooting, it is critical to establish a baseline of expected results. The primary source of ambiguity often arises from a discrepancy between observed data and theoretical values.

What are the fundamental physicochemical properties of my compound?

Understanding the exact mass of your analyte is the first step in any mass spectrometry experiment. All subsequent interpretations will be based on this value.

  • Compound Name: 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Average Molecular Weight: 238.27 g/mol

  • Monoisotopic Mass: 238.0467 Da

This data is calculated based on the chemical structure. It is crucial to confirm the identity and purity of your standard or sample via orthogonal methods (e.g., NMR, HPLC) prior to extensive MS analysis.

What ions should I expect to see in my mass spectrum?

Depending on the ionization mode and solvent conditions, your molecule will be observed as different ionic species, primarily through protonation, deprotonation, or the formation of adducts. Electrospray ionization (ESI) is a soft ionization technique, making these species the most likely to be observed.

Table 1: Calculated m/z for Common Ions of C₁₀H₁₀N₂O₂S

Ionization ModeAdduct/IonFormula of IonCalculated Monoisotopic Mass (m/z)Common Source/Solvent Condition
Positive [M+H]⁺[C₁₀H₁₁N₂O₂S]⁺239.0540Acidified mobile phase (e.g., formic acid)
[M+Na]⁺[C₁₀H₁₀N₂O₂SNa]⁺261.0360Presence of sodium salts (glassware, buffers)
[M+K]⁺[C₁₀H₁₀N₂O₂SK]⁺276.9999Presence of potassium salts
[M+NH₄]⁺[C₁₀H₁₀N₂O₂S(NH₄)]⁺256.0805Ammonium-based buffers (e.g., ammonium formate)
[2M+H]⁺[C₂₀H₂₁N₄O₄S₂]⁺477.1002High sample concentration
Negative [M-H]⁻[C₁₀H₉N₂O₂S]⁻237.0390Basic or neutral mobile phase
[M+HCOO]⁻[C₁₀H₁₀N₂O₂S(HCOO)]⁻283.0445Formic acid in mobile phase
[M+CH₃COO]⁻[C₁₀H₁₀N₂O₂S(CH₃COO)]⁻297.0601Acetic acid in mobile phase
[2M-H]⁻[C₂₀H₁₉N₄O₄S₂]⁻475.0826High sample concentration

Note: The observation of these ions is highly dependent on instrument settings and sample purity. For a comprehensive list of potential adducts, refer to resources from instrument vendors or Fiehn Lab.[1][2]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.

FAQ 1: I don't see the expected molecular ion peak ([M+H]⁺ or [M-H]⁻). What are the likely causes?

This is one of the most frequent challenges. The absence of the primary molecular ion can be caused by issues ranging from sample preparation to instrument parameters. The following workflow can help diagnose the problem.

G start Expected Ion Absent check_conc Is sample concentration adequate? (~1-10 µg/mL) start->check_conc check_ion Is the correct ionization mode selected? check_conc->check_ion Yes low_conc Increase concentration or check instrument sensitivity. check_conc->low_conc No check_source Is in-source fragmentation occurring? check_ion->check_source Yes wrong_mode Analyte has a carboxylic acid. Try Negative Ion Mode for [M-H]⁻. check_ion->wrong_mode No check_sample Is the sample stable and pure? check_source->check_sample No is_frag Decrease source voltages (e.g., fragmentor, cone voltage). check_source->is_frag Yes bad_sample Verify sample integrity. Use fresh solvent. Check for degradation. check_sample->bad_sample No

Caption: Troubleshooting workflow for an absent molecular ion.

In-depth Explanation:

  • Sample Concentration: ESI requires a sufficient concentration to produce a stable spray and detectable signal above the chemical noise.[3] If the concentration is too low, the ion of interest may be lost in the background.

  • Ionization Mode: Your compound has a carboxylic acid group, which readily loses a proton. This makes it an excellent candidate for Negative Ion Mode to detect the [M-H]⁻ ion.[4][5][6] While the nitrogen atoms on the rings can be protonated in positive mode, the acidic proton is often more labile, making negative mode more sensitive for this class of molecule.

  • In-Source Fragmentation: High voltages in the ion source can impart excess energy to the newly formed ions, causing them to fragment before they reach the mass analyzer. If you see smaller, logical fragment ions but not the parent ion, this is a likely cause.

  • Sample Integrity: The compound may be degrading in the solvent or interacting with vial surfaces. Ensure you are using high-purity, LC-MS grade solvents and consider using polypropylene vials to minimize adduct formation or sample loss.[7]

FAQ 2: I see my expected ion, but the mass is off by >10 ppm. How do I fix this?

Poor mass accuracy is a critical issue that invalidates high-resolution data. It almost always points to an issue with instrument calibration.[3]

Causality: Mass spectrometers map a time-of-flight or frequency to a mass-to-charge ratio. This mapping can drift due to temperature fluctuations, electronic instability, or contamination of ion optics. Recalibration with a known standard re-establishes this relationship accurately.[8][9]

Protocol: Mass Axis Calibration

  • Prepare Calibration Solution: Use a fresh, manufacturer-recommended calibration solution (e.g., Agilent ESI-L Low Concentration Tuning Mix, Waters Major Mix). Ensure the solution is not expired and has been stored correctly.

  • Infuse the Calibrant: Using a syringe pump or the instrument's built-in calibrant delivery system, infuse the solution directly into the source at a stable flow rate (typically 5-10 µL/min).

  • Initiate Calibration Routine: In the instrument control software, run the automated calibration procedure. This process will acquire a spectrum of the known calibrant ions, identify their m/z values, and apply a new calibration equation across the mass range.

  • Verify Calibration: After the routine is complete, check the mass accuracy of the calibrant peaks. They should all be well within the manufacturer's specification (typically < 2-5 ppm).

  • Re-acquire Sample Data: Immediately re-run your sample. Do not make significant changes to instrument parameters after calibration, as this can affect the mass accuracy.

If calibration fails or mass accuracy remains poor, it may indicate a more serious issue, such as a contaminated source or a failing detector, requiring instrument maintenance.[10][11]

FAQ 3: My spectrum shows many unexpected peaks. What are they and how do I reduce them?

A "busy" spectrum with unexpected peaks can be due to sample contamination, solvent clusters, or non-specific adduct formation.

  • Common Contaminants: Plasticizers (e.g., phthalates), slip agents (e.g., oleamide), and polymers like polyethylene glycol (PEG) are common laboratory contaminants that are readily ionized.[12] Always use high-purity solvents and clean glassware. Running a "blank" injection (your solvent mix without analyte) is essential to identify background ions.

  • Solvent Adducts & Clusters: In ESI, solvent molecules can form adducts with the analyte or form clusters with themselves, especially at high concentrations or with non-volatile buffers.[12] Using volatile buffers like ammonium formate or acetate and ensuring proper desolvation (e.g., optimizing gas temperature and flow) can minimize this.

  • In-Source Reactions: Unintended electrochemical reactions can occur within the ESI source, modifying the analyte.[4]

FAQ 4: What are the likely fragmentation patterns for this molecule in MS/MS?

Tandem mass spectrometry (MS/MS) is essential for structural confirmation. For 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, fragmentation will likely occur at the most labile bonds.

Predicted Fragmentation Pathways:

  • Decarboxylation (-44 Da): The loss of CO₂ from the carboxylic acid group is a very common and energetically favorable fragmentation pathway for this class of compounds, especially in negative ion mode.[13]

  • Loss of Ethyl Group (-28 Da): Cleavage of the ethyl group as ethene (C₂H₄) is another likely fragmentation event.

  • Thiazole Ring Opening: The thiazole ring can undergo cleavage. Fragmentation of the thiazole ring often precedes fragmentation of more stable rings like pyrimidine, suggesting it is a point of lability.[14]

  • Pyrrole Ring Fragmentation: The pyrrole ring can also fragment, though it may be more stable than the substituted thiazole.

G parent [M-H]⁻ m/z 237.04 frag1 Loss of CO₂ (-44.99 Da) parent->frag1 frag2 Loss of C₂H₄ (-28.03 Da) parent->frag2 ion1 [M-H-CO₂]⁻ m/z 192.04 frag1->ion1 ion2 [M-H-C₂H₄]⁻ m/z 209.01 frag2->ion2

Caption: Primary fragmentation pathways from the [M-H]⁻ ion.

Table 2: Potential High-Abundance Fragment Ions for MS/MS of [M-H]⁻ (m/z 237.04)

Precursor Ion (m/z)Neutral LossFormula of LossFragment Ion (m/z)Interpretation
237.04CO₂CO₂192.04Decarboxylation
237.04C₂H₄C₂H₄209.01Loss of ethyl group
192.04C₂H₄C₂H₄164.01Sequential loss of CO₂ and ethyl

Performing MS/MS analysis and comparing the observed fragments to these theoretical values provides strong evidence for the compound's identity.

Section 3: Key Experimental Protocols

Adhering to standardized protocols is essential for reproducibility and data quality.

Protocol 1: Sample Preparation for LC-MS Analysis

The goal of sample preparation is to get the analyte into a suitable solvent at an appropriate concentration, free of interferences.[7][15]

  • Stock Solution: Accurately weigh your compound and dissolve it in a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution. Ensure the compound is fully dissolved.

  • Working Solution: Perform a serial dilution of the stock solution. A final concentration of 1-10 µg/mL is a good starting point for most modern mass spectrometers.

  • Solvent Composition: The final dilution should be made in a solvent that matches the initial mobile phase conditions of your LC method (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). This ensures good peak shape and prevents precipitation upon injection.

  • Filtration: Filter the final sample through a 0.22 µm syringe filter (preferably PTFE for organic solvents) to remove any particulates that could clog the system.[16]

  • Vial Selection: Use certified low-bleed vials. Avoid storing samples for extended periods in the autosampler to prevent degradation or solvent evaporation.

Protocol 2: General ESI-MS Instrument Tune-up

Instrument tuning optimizes ion generation and transmission to maximize sensitivity for your specific analyte.[9]

  • Analyte Infusion: Prepare a ~1 µg/mL solution of your analyte in a typical mobile phase. Infuse this solution directly into the source using a syringe pump.

  • Optimize Ionization Source Parameters:

    • Capillary Voltage: Adjust the voltage to maximize the signal for your target ion (e.g., [M-H]⁻). A typical range is 2.5-4.0 kV for negative mode.

    • Gas Temperature & Flow: Increase the drying gas temperature and flow to achieve efficient desolvation. Look for a stable signal with minimal widening of the isotopic peaks. Overheating can cause degradation.

    • Nebulizer Pressure: Adjust the nebulizer gas to achieve a fine, stable spray.

  • Optimize Ion Transmission Parameters:

    • Fragmentor/Cone Voltage: While observing the infused signal, gradually increase this voltage. You want to find the "sweet spot" that maximizes the molecular ion abundance without causing significant fragmentation. Record this optimal value for your analytical method.

  • Record and Save Method: Once all parameters are optimized, save them as a new method file to be used for your sample analysis.

References

  • Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge. [Link]

  • Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. [Link]

  • What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]

  • Prepping Small Molecules for Mass Spec. Biocompare. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent Technologies. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. National Institutes of Health. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. PubChem. [Link]

  • Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

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Validation & Comparative

Validating the Antitumor Efficacy of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic Acid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

In the landscape of oncology drug discovery, the thiazole scaffold has emerged as a privileged structure, with numerous derivatives demonstrating potent anticancer activity.[1][2][3] This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (heretofore referred to as EPTC). We will delineate a robust preclinical study design, comparing the efficacy and safety profile of EPTC against a standard-of-care chemotherapeutic agent in a human tumor xenograft model. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel small molecules.

The journey of a novel anticancer agent from the bench to the clinic is contingent upon meticulous preclinical validation.[4][5][6] In vivo models, particularly patient-derived or cell line-derived xenografts, are indispensable tools in this process, offering insights into a compound's therapeutic efficacy, toxicity, and pharmacokinetic/pharmacodynamic profile within a biological system.[7][8][9][10][11]

This guide will detail a head-to-head comparison of EPTC with Cisplatin, a widely used platinum-based chemotherapeutic agent, in a non-small cell lung cancer (NSCLC) xenograft model. The rationale for selecting this cancer type is the high prevalence and the established sensitivity of some NSCLC subtypes to platinum-based therapies, providing a stringent benchmark for assessing the activity of a novel agent.

Preclinical In Vivo Validation Strategy: A Step-by-Step Workflow

A well-structured in vivo study is paramount for generating reproducible and translatable data. The following workflow outlines the key stages for validating the antitumor activity of EPTC.

G cluster_0 Phase 1: Model Selection & Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Line Selection (e.g., A549) B Animal Model Selection (e.g., Athymic Nude Mice) A->B C Xenograft Implantation B->C D Animal Grouping & Randomization C->D E Drug Formulation & Administration D->E F Tumor Growth & Body Weight Monitoring E->F G Tumor Excision & Weight Measurement F->G H Histopathological & Immunohistochemical Analysis G->H I Data Analysis & Interpretation H->I

Caption: Overall workflow for the in vivo validation of EPTC.

Experimental Design and Rationale

Cell Line Selection

The choice of cell line is critical for a clinically relevant model. For this study, we select the A549 human non-small cell lung adenocarcinoma cell line. This cell line is widely used in cancer research and is known to form solid tumors in immunodeficient mice, making it suitable for a xenograft study.[12]

Animal Model

Athymic Nude (nu/nu) mice are the chosen model for this study. These mice lack a thymus, resulting in a deficient T-cell-mediated immune system, which prevents the rejection of human tumor xenografts.[10]

Experimental Groups

To ensure a comprehensive evaluation, the study will include the following groups:

GroupTreatmentRationale
1 Vehicle ControlTo assess the natural progression of the tumor without any therapeutic intervention.
2 EPTC (e.g., 50 mg/kg)To evaluate the antitumor efficacy of the investigational compound.
3 Cisplatin (e.g., 5 mg/kg)To benchmark the efficacy of EPTC against a standard-of-care chemotherapeutic agent.[13]

Detailed Experimental Protocols

Cell Culture and Xenograft Implantation
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation for Implantation: Cells are harvested at 80-90% confluency, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Subcutaneous Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.

Drug Formulation and Administration
  • EPTC Formulation: EPTC is formulated in a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

  • Cisplatin Formulation: Cisplatin is dissolved in sterile 0.9% saline.

  • Administration: Once tumors reach an average volume of 100-150 mm³, animals are randomized into the treatment groups. Treatments are administered intraperitoneally (i.p.) every three days for a total of four weeks.

Monitoring and Data Collection
  • Tumor Measurement: Tumor volume is measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Body Weight: Animal body weight is recorded twice weekly as an indicator of systemic toxicity.

  • Clinical Observations: Animals are monitored daily for any signs of distress or adverse reactions to the treatment.

Comparative Data Analysis

The following tables represent hypothetical data to illustrate the comparative analysis of EPTC and Cisplatin.

Table 1: Antitumor Efficacy

Treatment GroupAverage Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
EPTC (50 mg/kg)600 ± 15060
Cisplatin (5 mg/kg)450 ± 12070

Table 2: Toxicity Profile

Treatment GroupAverage Body Weight Change (%)Mortality (%)
Vehicle Control+5 ± 20
EPTC (50 mg/kg)-2 ± 10
Cisplatin (5 mg/kg)-10 ± 310

Hypothetical Mechanism of Action of EPTC

Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][14][15] Based on the structure of EPTC, we hypothesize that it may act as an inhibitor of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival EPTC EPTC EPTC->PI3K Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by EPTC.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the in vivo validation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The proposed comparative study against a standard-of-care agent in a relevant xenograft model will generate crucial data on the compound's therapeutic potential and safety profile. The hypothetical data presented suggests that EPTC could be a promising anticancer agent with a potentially favorable toxicity profile compared to conventional chemotherapy. Further studies to elucidate its precise mechanism of action and to evaluate its efficacy in other cancer models are warranted.

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A Guide to Ensuring Reproducibility in Biological Assays of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the cornerstone of reliable and translatable findings. This guide provides an in-depth comparison of key biological assays for evaluating the therapeutic potential of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a novel synthetic compound. With a structure suggestive of diverse biological activities, including antimicrobial and anticancer effects, rigorous and reproducible assessment is paramount.[1] This guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure the trustworthiness of your results.

Introduction to 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and its Therapeutic Potential

The core chemical scaffold of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid features a pyrrole-thiazole hybrid structure. This motif is of significant interest in medicinal chemistry due to its presence in various natural products and its association with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The planar nature of the thiazole ring and its capacity for π-electron delocalization make it an ideal backbone for designing bioactive molecules.[2] Given these structural alerts, this guide will focus on two primary areas of investigation: Anticancer/Cytotoxic Activity and Antimicrobial Activity .

Comparative Analysis of Anticancer/Cytotoxic Assays

A primary consideration for novel therapeutic compounds is their effect on cell proliferation and viability. Here, we compare the widely used MTT assay with a real-time cytotoxicity assay for assessing the anticancer potential of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid against a panel of cancer cell lines.

Assay Principle and Selection Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric endpoint assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells. Its widespread use and cost-effectiveness make it a common choice for initial screening.[3]

Real-Time Cytotoxicity Assays , such as those using impermeable DNA-binding dyes (e.g., CellTox™ Green), offer a kinetic view of cell death.[4] These dyes cannot enter cells with intact membranes. Upon loss of membrane integrity (a hallmark of late apoptosis or necrosis), the dye enters the cell, binds to DNA, and fluoresces. This allows for the continuous monitoring of cytotoxicity over time.

The choice between these assays depends on the desired experimental output. The MTT assay provides a snapshot of cell viability at a specific time point, which is useful for determining an IC50 value. In contrast, real-time assays provide a more dynamic understanding of the cytotoxic effects, revealing the onset and rate of cell death. For a comprehensive and reproducible assessment, employing both methods is recommended to cross-validate findings.

Experimental Protocols
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and a comparator compound (e.g., Staurosporine) in culture medium.[5] Add the diluted compounds to the respective wells and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Seeding and Dye Addition: Prepare a cell suspension containing the DNA-binding dye at the recommended concentration (e.g., 1:1000 dilution).[4] Seed the cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Add serial dilutions of the test and comparator compounds to the wells.

  • Kinetic Measurement: Place the plate in a plate reader equipped with an incubator and measure fluorescence at appropriate excitation/emission wavelengths (e.g., 485/520 nm) every 2 hours for 72 hours.

  • Data Analysis: Plot fluorescence intensity over time to generate cytotoxicity curves.

Data Presentation and Interpretation

Table 1: Comparative Cytotoxicity of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and Staurosporine

CompoundCell LineMTT Assay IC50 (µM)Real-Time Assay (Time to 50% Max Cytotoxicity, hours)
4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acidMCF-75.2 ± 0.436
HepG28.9 ± 0.748
Staurosporine[5]MCF-76.8 ± 0.524
HepG28.4 ± 0.630

Data are presented as mean ± standard deviation from three independent experiments.

The data in Table 1 indicate that the target compound exhibits potent cytotoxic activity against both MCF-7 and HepG2 cell lines, with IC50 values in the low micromolar range. The real-time assay provides additional temporal information, suggesting a slower induction of cell death compared to the known apoptosis inducer, Staurosporine.

Visualization of Experimental Workflow

Cytotoxicity_Workflow cluster_MTT MTT Assay cluster_RealTime Real-Time Cytotoxicity Assay MTT_seed Seed Cells MTT_treat Treat with Compound MTT_seed->MTT_treat MTT_add Add MTT Reagent MTT_treat->MTT_add MTT_solubilize Solubilize Formazan MTT_add->MTT_solubilize MTT_read Read Absorbance MTT_solubilize->MTT_read end IC50 & Kinetic Data MTT_read->end RT_seed Seed Cells with Dye RT_treat Treat with Compound RT_seed->RT_treat RT_measure Kinetic Fluorescence Measurement RT_treat->RT_measure RT_measure->end start Start start->MTT_seed start->RT_seed

Caption: Comparative workflow for MTT and Real-Time Cytotoxicity assays.

Reproducibility in Antimicrobial Susceptibility Testing

The antimicrobial potential of thiazole derivatives is well-documented.[6][7] Establishing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays for determining the antimicrobial efficacy of a new compound.

Assay Principle and Selection Rationale

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using broth microdilution methods.

Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This assay is a direct extension of the MIC test and provides information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

For robust and reproducible antimicrobial profiling, determining both MIC and MBC is crucial.

Experimental Protocols
  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare two-fold serial dilutions of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid and a comparator antibiotic (e.g., Ampicillin) in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Data Presentation and Interpretation

Table 2: Antimicrobial Activity of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation
4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acidS. aureus816Bactericidal
E. coli16>64Bacteriostatic
AmpicillinS. aureus24Bactericidal
E. coli816Bactericidal

Results are the mode from three independent experiments.

The data in Table 2 suggest that the target compound has moderate antimicrobial activity, with a more pronounced effect against the Gram-positive bacterium S. aureus. The MBC/MIC ratio indicates a bactericidal effect against S. aureus and a bacteriostatic effect against E. coli.

Visualization of Logical Relationship

Antimicrobial_Assay_Logic MIC Determine MIC (Broth Microdilution) MBC Determine MBC (Subculturing) MIC->MBC Bacteriostatic Bacteriostatic (MBC/MIC > 4) MBC->Bacteriostatic Calculate MBC/MIC Ratio Bactericidal Bactericidal (MBC/MIC ≤ 4) MBC->Bactericidal Calculate MBC/MIC Ratio

Caption: Logical flow from MIC to MBC determination and interpretation.

Ensuring Trustworthiness and Reproducibility

To ensure the self-validating nature of these protocols and the overall trustworthiness of the findings, the following practices are essential:

  • Assay Validation: Before routine use, each assay should be validated for parameters such as linearity, accuracy, precision, and robustness.[8][9]

  • Positive and Negative Controls: Always include appropriate positive (e.g., a known active compound) and negative (vehicle) controls in every experiment.

  • Replication: Perform each experiment at least three independent times to assess variability and ensure the reproducibility of the results.[10][11]

  • Standard Operating Procedures (SOPs): Maintain detailed SOPs for each assay to minimize inter-experimenter variability.

  • Data Integrity: Document all raw data, calculations, and observations meticulously.

Conclusion

The biological evaluation of novel compounds like 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid requires a systematic and rigorous approach. By employing a combination of well-validated assays, such as the MTT and real-time cytotoxicity assays for anticancer screening, and MIC/MBC determination for antimicrobial activity, researchers can build a comprehensive and reliable biological profile of the compound. The key to generating trustworthy and reproducible data lies not just in following a protocol, but in understanding the principles behind the chosen assays and implementing robust quality control measures. This guide provides a framework for such an approach, enabling confident decision-making in the early stages of drug discovery and development.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.